Telotristat Ethyl
Description
This compound is the ethyl ester form of telotristat, a tryptophan hydroxylase (TPH) inhibitor, with potential anti-serotonergic activity. Upon administration, telotristat binds to and inhibits the activity of TPH. This may result in a reduction in peripheral serotonin (5-HT) production and improvement of serotonin-mediated gastrointestinal effects such as severe diarrhea. TPH, the rate-limiting enzyme in serotonin biosynthesis, is overexpressed in carcinoid tumor cells.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2017 and has 3 approved and 5 investigational indications.
used for treatment of carcinoid syndrome
See also: Telotristat (has active moiety).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClF3N6O3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35)/t20-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSQOJYHHZBZKA-GBXCKJPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)O[C@H](C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClF3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001102271 | |
| Record name | Telotristat ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001102271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033805-22-9 | |
| Record name | 4-[2-Amino-6-[(1R)-1-[4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]-4-pyrimidinyl]-L-phenylalanine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033805-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Telotristat ethyl [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033805229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telotristat ethyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12095 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Telotristat ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001102271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELOTRISTAT ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G388563M7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of Telotristat Ethyl on Tryptophan Hydroxylase
Introduction
This compound, marketed under the brand name Xermelo®, is a first-in-class therapeutic agent indicated for the treatment of carcinoid syndrome diarrhea in combination with somatostatin analog (SSA) therapy in adults inadequately controlled by SSA therapy alone[1][2][3][4]. Carcinoid syndrome is a debilitating condition caused by the overproduction of serotonin and other vasoactive substances by neuroendocrine tumors (NETs)[1][5]. The primary pathogenic driver of the severe diarrhea associated with this syndrome is an excess of peripherally produced serotonin[5][6].
This compound is a prodrug designed to reduce the systemic production of serotonin by targeting its rate-limiting biosynthetic enzyme, tryptophan hydroxylase (TPH)[1][3][5][6]. This document provides a detailed technical overview of the compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism: Inhibition of Tryptophan Hydroxylase
The biosynthesis of serotonin from the essential amino acid L-tryptophan is a two-step process initiated by tryptophan hydroxylase (TPH)[6][7][8]. TPH, a biopterin-dependent aromatic amino acid hydroxylase, catalyzes the hydroxylation of tryptophan to form 5-hydroxytryptophan (5-HTP)[9][10]. This is the rate-limiting step in the entire pathway[5][6][11]. Subsequently, aromatic amino acid decarboxylase converts 5-HTP to serotonin (5-hydroxytryptamine or 5-HT).
There are two genetically distinct isoforms of TPH[10][11]:
-
TPH1: Primarily expressed in peripheral tissues, most notably in the enterochromaffin cells of the gastrointestinal tract and the pineal gland[7][8][11]. TPH1 is responsible for the vast majority of the body's serotonin production.
-
TPH2: The predominant isoform in the central nervous system (CNS), responsible for the synthesis of serotonin as a neurotransmitter[8][10][11].
This compound is rapidly hydrolyzed by carboxylesterases to its active metabolite, telotristat (LP-778902)[1][2]. Telotristat is a potent inhibitor of both TPH1 and TPH2 in vitro[6]. However, the drug is specifically designed to act peripherally. Due to its high molecular weight and acidic nature, telotristat does not readily cross the blood-brain barrier, thus avoiding significant inhibition of central TPH2 and the associated neurological side effects[1][12][13]. The primary therapeutic effect is achieved through the targeted inhibition of TPH1 in the gastrointestinal tract[5][11].
By inhibiting TPH1, telotristat directly reduces the synthesis of serotonin in the periphery. This leads to a measurable decrease in systemic serotonin levels and a reduction in the urinary excretion of its main metabolite, 5-hydroxyindoleacetic acid (5-HIAA), which is a key biomarker for carcinoid syndrome[2][14][15]. Kinetic studies have shown that the inhibition is competitive with respect to the substrate, L-tryptophan, indicating that the inhibitor binds to the active site of the enzyme where tryptophan would normally bind[16].
Quantitative Data
The inhibitory potency of this compound and its active metabolite, telotristat, has been quantified in vitro. The clinical efficacy has been demonstrated through significant reductions in key biomarkers and clinical symptoms in phase III trials.
Table 1: In Vitro Inhibitory Potency against Tryptophan Hydroxylase Isoforms
| Compound | Target | IC50 (µM) | Potency vs. Prodrug |
| This compound | TPH1 | 0.8 ± 0.09 | - |
| Telotristat | TPH1 | 0.028 ± 0.003 | ~28-fold greater |
| This compound | TPH2 | 1.21 ± 0.02 | - |
| Telotristat | TPH2 | 0.032 ± 0.003 | ~34-fold greater |
| Data sourced from FDA regulatory documents. The active moiety, telotristat, is significantly more potent than the prodrug, this compound.[6] |
Table 2: Summary of Pharmacodynamic Effects from Phase III Clinical Trials (TELESTAR & TELECAST)
| Parameter | This compound 250 mg tid | This compound 500 mg tid | Placebo |
| Mean Reduction in Bowel Movement Frequency (per day from baseline at Week 12) | -1.7 | -2.1 | -0.9 |
| Absolute Change in Urinary 5-HIAA (mg/24h from baseline at Week 12) | -40.1 | -57.7 | +11.5 |
| Proportion of Patients with ≥30% Reduction in u5-HIAA | 78% | 84% | 10% |
| Data compiled from the TELESTAR trial, which evaluated patients with ≥4 bowel movements per day.[15] The TELECAST study in patients with less frequent bowel movements showed similar significant reductions in u5-HIAA[17]. |
Experimental Protocols
The following sections describe the methodologies for key experiments used to characterize the mechanism and efficacy of this compound.
1. In Vitro TPH Inhibition Assay
This assay is designed to determine the direct inhibitory effect of a compound on purified TPH enzyme activity.
-
Objective: To calculate the IC50 value of telotristat and this compound for TPH1 and TPH2.
-
Methodology: A continuous fluorometric assay is a common method[18][19].
-
Enzyme Source: Recombinant human TPH1 or TPH2 is expressed and purified.
-
Reaction Mixture: The assay is conducted in a buffer system (e.g., 50 mM MES, pH 7.0) containing the enzyme, the substrate L-tryptophan (e.g., 60 µM), the cofactor tetrahydrobiopterin (e.g., 6-methyltetrahydropterin, 300 µM), ferrous ammonium sulfate (as a source of Fe2+), and catalase[19].
-
Inhibitor Addition: Test compounds (this compound, telotristat) are added at varying concentrations. A DMSO control is run in parallel.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the enzyme or substrate. The conversion of tryptophan to 5-hydroxytryptophan (5-HTP) is monitored in real-time by detecting the increase in fluorescence specific to 5-HTP (excitation at ~300 nm, emission at ~330 nm)[18][19].
-
Data Analysis: The initial reaction rates are calculated from the fluorescence curves. The percentage of inhibition at each compound concentration is determined relative to the DMSO control. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
-
Alternative Detection: HPLC with electrochemical detection can also be used to measure the 5-HTP product in a discontinuous assay format[20].
2. Cell-Based Serotonin Production Assay
This assay assesses the ability of a compound to inhibit serotonin synthesis and secretion in a cellular context.
-
Objective: To measure the effect of telotristat on serotonin secretion from a neuroendocrine tumor cell line.
-
Methodology:
-
Cell Line: The human pancreatic neuroendocrine tumor cell line BON-1 is commonly used as it produces and secretes serotonin[21][22].
-
Cell Culture: BON-1 cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum. Cells can be grown in standard 2D monolayers or as 3D spheroids to better mimic a tumor environment[12][22].
-
Treatment: Cells are incubated with varying concentrations of telotristat for a defined period (e.g., 72 hours).
-
Sample Collection: After incubation, the culture medium is collected to measure secreted serotonin. The cells can be lysed to measure intracellular serotonin or for proliferation assays (e.g., MTS assay).
-
Serotonin Quantification: Serotonin levels in the culture medium are quantified using a specific ELISA (Enzyme-Linked Immunosorbent Assay) kit or by HPLC.
-
Data Analysis: Serotonin secretion is expressed as a percentage of the untreated control. The dose-dependent effect of the inhibitor is then plotted. Results from proliferation assays are used to confirm that the reduction in serotonin is not due to cytotoxicity[12].
-
3. In Vivo Carcinoid Syndrome Animal Model
Animal models are crucial for evaluating the in vivo efficacy and pharmacodynamic effects of a drug candidate.
-
Objective: To determine if this compound can reduce tumor-derived serotonin production and tumor growth in an in vivo model of carcinoid syndrome.
-
Methodology:
-
Animal Model: Athymic nude mice are commonly used to allow for the growth of human tumor xenografts[23][24].
-
Tumor Implantation: BON-1 cells are injected either subcutaneously in the flank or intrasplenically to establish liver metastases, which more closely mimics the clinical progression of carcinoid syndrome[23][25][26].
-
Drug Administration: Once tumors are established, mice are treated with this compound (e.g., 30 mg/kg via intraperitoneal injection or oral gavage) or a vehicle control over a set period[26].
-
Efficacy Assessment:
-
Tumor Growth: Tumor volume is measured periodically with calipers (for subcutaneous models) or monitored via bioluminescence imaging if using luciferase-labeled cells (for metastatic models)[26].
-
Biomarker Analysis: Blood and 24-hour urine samples are collected to measure plasma serotonin and urinary 5-HIAA levels, respectively[23][25].
-
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for histopathological analysis.
-
Data Analysis: Statistical comparisons of tumor growth curves, final tumor weights, and biomarker levels are made between the treated and vehicle control groups.
-
Visualizations
Serotonin Biosynthesis and Inhibition Pathway
Experimental Workflow: In Vitro TPH Inhibition Assay
Logical Relationship: From Drug Administration to Clinical Outcome
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of Telotristat Etiprate? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A structural approach into human tryptophan hydroxylase and its implications for the regulation of serotonin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. carcinoid.org [carcinoid.org]
- 14. scientificliterature.org [scientificliterature.org]
- 15. ascopubs.org [ascopubs.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. static.igem.org [static.igem.org]
- 20. Measurement of tryptophan hydroxylase activity in rat pineal glands and pinealocytes using an HPLC assay with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. repub.eur.nl [repub.eur.nl]
- 23. Development and characterization of a novel in vivo model of carcinoid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. DEVELOPMENT AND CHARACTERIZATION OF A NOVEL IN VIVO MODEL OF CARCINOID SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 26. netrf.org [netrf.org]
An In-depth Technical Guide to the Preclinical Pharmacodynamics of Telotristat Ethyl
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of telotristat ethyl, a first-in-class inhibitor of tryptophan hydroxylase (TPH). The information presented herein is curated from a range of preclinical studies to support researchers and professionals in the field of drug development.
Introduction
This compound (brand name Xermelo®) is a prodrug of the active moiety telotristat, a potent inhibitor of tryptophan hydroxylase.[1][2] TPH is the rate-limiting enzyme in the synthesis of serotonin from the essential amino acid tryptophan.[3][4] In the periphery, the TPH1 isoform is predominantly found in enterochromaffin cells of the gastrointestinal tract, while TPH2 is the primary isoform in the central nervous system (CNS).[3][4] Excessive production of peripheral serotonin by neuroendocrine tumors leads to carcinoid syndrome, characterized by severe diarrhea, flushing, and other debilitating symptoms.[5][6] this compound is specifically designed to inhibit peripheral serotonin synthesis without significantly affecting CNS serotonin levels, as it does not readily cross the blood-brain barrier.[7][8] This selective action allows for the management of carcinoid syndrome symptoms with a reduced risk of the neurological side effects associated with centrally-acting serotonin inhibitors.[2][9]
Mechanism of Action
This compound is orally administered and rapidly hydrolyzed by carboxylesterases to its active metabolite, telotristat (LP-778902).[4][10] Telotristat is a potent inhibitor of both TPH1 and TPH2. However, its high molecular weight and acidic nature limit its ability to cross the blood-brain barrier, resulting in a functionally selective inhibition of peripheral TPH1.[2][8][9] By inhibiting TPH1, telotristat blocks the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin. This leads to a significant reduction in the production of peripheral serotonin, thereby alleviating the symptoms of carcinoid syndrome.[5][11] The in vitro inhibitory potency of telotristat is approximately 29 times higher than that of the parent prodrug, this compound.[5]
In Vitro Pharmacodynamics
In vitro studies using purified human enzymes have quantified the inhibitory activity of both this compound and its active metabolite, telotristat, against the two isoforms of tryptophan hydroxylase. These studies confirm that telotristat is a significantly more potent inhibitor than its prodrug form.
Table 1: In Vitro Inhibitory Potency (IC50) of this compound and Telotristat
| Compound | TPH1 IC50 (µM) | TPH2 IC50 (µM) | Reference |
|---|---|---|---|
| This compound | 0.8 ± 0.09 | 1.21 ± 0.02 | [12] |
| Telotristat | 0.028 ± 0.003 | 0.032 ± 0.003 |[12] |
In Vivo Preclinical Pharmacodynamics
Preclinical studies in various animal models have been crucial in demonstrating the in vivo efficacy and selectivity of this compound.
Initial pharmacodynamic studies were conducted in healthy mice and rats to establish the dose-dependent effects on serotonin levels and gastrointestinal function.
Experimental Protocol: Serotonin Reduction in Normal Mice
-
Animal Model: Normal mice.[10]
-
Dosing: Telotristat etiprate (the hippurate salt of this compound) was administered orally once daily for 4 days at doses ranging from 15 to 300 mg/kg/day.[5][10]
-
Sample Collection: Gastrointestinal tract tissue and brain tissue were collected for analysis.[5]
-
Analytical Method: Serotonin and 5-hydroxyindoleacetic acid (5-HIAA, a serotonin metabolite) levels were quantified.[5]
Results: These studies showed a dose-dependent reduction in serotonin levels throughout the gastrointestinal tract, with maximal effects observed at doses of 150 mg/kg and above.[5][10] Importantly, no significant changes in brain serotonin or 5-HIAA levels were observed, confirming the drug's peripheral selectivity.[5][10] Similar findings were reported in Sprague-Dawley rats.[5]
Table 2: Summary of this compound Effects in Normal Rodents
| Animal Model | Dosing Regimen | Key Findings | Reference |
|---|---|---|---|
| Mice | 15–300 mg/kg/day (p.o.) for 4 days | Dose-dependent reduction in GI serotonin; maximal effect ≥150 mg/kg. No significant change in brain serotonin or 5-HIAA. | [5][10] |
| Rats | 30 mg/kg or 100 mg/kg (single oral dose) | Significant dose-related delay in GI transit and gastric emptying. Radioactivity from 14C-labeled drug was limited to GI tract, hepatic, and renal systems; no measurable radioactivity in the brain. |[5][10] |
More recent preclinical research has explored the antitumor potential of this compound, particularly in cancers where serotonin signaling is implicated in tumor growth.
Experimental Protocol: Cholangiocarcinoma (CCA) Xenograft Models
-
Animal Model: Peritoneal dissemination, subcutaneous, and patient-derived xenograft (PDX) models of intrahepatic (iCCA), distal (dCCA), and perihilar (pCCA) cholangiocarcinoma in mice.[3]
-
Treatment Groups: Vehicle control, this compound (TE), Gemcitabine plus Cisplatin (GemCis), Nab-paclitaxel (NPT), TE + GemCis, TE + NPT.[3]
-
Endpoints: Animal survival, tumor growth inhibition, tumor cell proliferation, and intratumoral serotonin levels.[3]
-
Analytical Methods: Tumor volume measurement, immunohistochemistry for proliferation markers, and quantification of serotonin expression.[3]
Results: In various CCA xenograft models, this compound demonstrated significant antitumor activity. It substantially inhibited tumor growth as a monotherapy and showed an enhanced, additive effect when combined with standard chemotherapies like GemCis or NPT.[3][13] The reduction in tumor cell proliferation correlated with the observed tumor growth inhibition. Furthermore, TE treatment consistently and significantly decreased intratumoral serotonin levels under all therapeutic conditions.[3]
Table 3: Antitumor Efficacy of this compound in Preclinical Cholangiocarcinoma Models | Model Type | Treatment | Tumor Growth Inhibition (%) | Key Outcome | Reference | | :--- | :--- | :--- | :--- | | Subcutaneous Xenografts (iCCA, dCCA, pCCA) | TE Monotherapy | 41 - 53 | Substantial inhibition |[3][13] | | | NPT Monotherapy | 56 - 69 | - |[3][13] | | | GemCis Monotherapy | 37 - 58 | - |[3][13] | | | TE + Chemotherapy | 67 - 90 | Enhanced inhibition |[3][13] | | Patient-Derived Xenografts (PDX) | TE Monotherapy | 40 - 73 | Marked inhibition |[3][13] | | | NPT Monotherapy | 57 - 76 | - |[3][13] | | | GemCis Monotherapy | 80 - 86 | - |[3][13] | | | TE + Chemotherapy | Additive Effect | Enhanced inhibition |[3][13] | | Peritoneal Dissemination Xenografts | TE Monotherapy | - | 11% survival increase |[3][13] | | | GemCis Monotherapy | - | 9% survival increase |[3][13] | | | TE + GemCis | - | 26% survival increase |[3][13] | | | TE + NPT | - | 68% survival increase |[3][13] |
Pharmacodynamic Relationships and Clinical Relevance
The preclinical data establish a clear relationship between the administration of this compound, the inhibition of TPH, the subsequent reduction in peripheral serotonin, and the resulting physiological effects. This mechanism directly translates to its clinical application in carcinoid syndrome, where reducing excess serotonin is the primary therapeutic goal. The antitumor effects observed in preclinical cancer models suggest a broader potential role for this compound, positing serotonin as a therapeutic target in oncology.[3][14]
Conclusion
Preclinical pharmacodynamic studies have been instrumental in characterizing this compound as a peripherally selective inhibitor of serotonin synthesis. In vivo models in rodents confirmed its ability to reduce gastrointestinal serotonin in a dose-dependent manner without affecting central nervous system levels.[5][10] Furthermore, investigations in oncology models, such as cholangiocarcinoma, have revealed a significant antitumor efficacy, both as a monotherapy and in combination with standard chemotherapy, which is associated with a reduction in intratumoral serotonin.[3][13] These findings provide a robust scientific foundation for the clinical use of this compound in carcinoid syndrome and support further investigation into its potential as an anticancer agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. dovepress.com [dovepress.com]
- 3. This compound, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. repub.eur.nl [repub.eur.nl]
- 9. This compound: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. xermelo.com [xermelo.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antiproliferative Effects of this compound in Patients with Neuroendocrine Tumors: The TELEACE Real-World Chart Review Study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the TPH1 vs. TPH2 Selectivity of Telotristat Ethyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the enzymatic selectivity of telotristat ethyl and its active metabolite, telotristat, for tryptophan hydroxylase 1 (TPH1) versus tryptophan hydroxylase 2 (TPH2). This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated biological pathways and experimental workflows.
Introduction
This compound is a prodrug that is rapidly converted in the body to its active metabolite, telotristat.[1] This active form, also known as LP-778902, is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[2] There are two isoforms of TPH: TPH1, which is primarily found in the periphery (e.g., in enterochromaffin cells of the gastrointestinal tract), and TPH2, which is the predominant isoform in the central nervous system (CNS).[3]
The therapeutic rationale for this compound in treating conditions like carcinoid syndrome diarrhea lies in its ability to reduce peripheral serotonin production without significantly affecting central serotonin levels.[4] This is achieved through a "physiological" selectivity for TPH1, largely due to the high molecular weight of telotristat which prevents it from crossing the blood-brain barrier.[4] While telotristat exhibits similar in vitro affinity for both TPH1 and TPH2, its peripheral restriction of action is key to its clinical utility.[4]
Quantitative Analysis of TPH1 and TPH2 Inhibition
The inhibitory potency of this compound and its active metabolite, telotristat, against both TPH1 and TPH2 has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values from studies using purified human enzymes are summarized below.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | TPH1 | 0.8 ± 0.09 |
| TPH2 | 1.21 ± 0.02 | |
| Telotristat (Active Metabolite) | TPH1 | 0.028 ± 0.003 |
| TPH2 | 0.032 ± 0.003 |
Data sourced from in vitro studies with purified human enzymes.
The data clearly indicates that the active metabolite, telotristat, is a significantly more potent inhibitor of both TPH isoforms compared to the prodrug, this compound.
Experimental Protocols
The determination of IC50 values for TPH inhibitors typically involves in vitro assays using purified recombinant TPH1 and TPH2 enzymes. Below are detailed methodologies for two common types of assays that can be employed for this purpose.
Fluorescence-Based TPH Inhibition Assay
This assay measures the production of 5-hydroxytryptophan (5-HTP), the product of the TPH-catalyzed reaction, which has distinct fluorescent properties compared to the substrate, tryptophan.
Materials:
-
Purified recombinant human TPH1 or TPH2 enzyme
-
L-tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 40 mM HEPES, pH 7.0)
-
Test compounds (e.g., this compound, telotristat) dissolved in DMSO
-
Quenching solution (e.g., 2% acetic acid in ethanol)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. Serial dilutions of the test compounds are prepared in DMSO.
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, catalase, ferrous ammonium sulfate, and L-tryptophan.
-
Compound Addition: Add the test compounds at various concentrations to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known TPH inhibitor).
-
Enzyme Addition: Add the purified TPH1 or TPH2 enzyme to each well to initiate the reaction. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Reaction Quenching: Stop the reaction by adding the quenching solution to each well.
-
Fluorescence Measurement: Measure the fluorescence of the produced 5-HTP using a microplate reader with an excitation wavelength of approximately 300 nm and an emission wavelength of around 340 nm.
-
Data Analysis: The fluorescence intensity is proportional to the amount of 5-HTP produced. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Radioenzymatic TPH Inhibition Assay
This method relies on the use of a radiolabeled substrate (e.g., [3H]-L-tryptophan) and measures the formation of the radiolabeled product.
Materials:
-
Purified recombinant human TPH1 or TPH2 enzyme
-
[3H]-L-tryptophan (radiolabeled substrate)
-
Unlabeled L-tryptophan
-
Tetrahydrobiopterin (BH4)
-
Catalase
-
Ferrous ammonium sulfate
-
Dithiothreitol (DTT)
-
Assay buffer
-
Test compounds
-
Acidified charcoal slurry
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: Similar to the fluorescence-based assay, prepare a reaction mixture in microcentrifuge tubes containing buffer, cofactors, and both unlabeled and [3H]-L-tryptophan.
-
Compound Addition: Add the test compounds at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the TPH enzyme.
-
Incubation: Incubate at 37°C for a defined time.
-
Reaction Termination and Product Separation: Terminate the reaction by adding a solution that precipitates proteins (e.g., perchloric acid). Add an acidified charcoal slurry which will adsorb the unreacted [3H]-L-tryptophan, while the product, [3H]-5-HTP, remains in the supernatant.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal.
-
Radioactivity Measurement: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The measured radioactivity is proportional to the amount of [3H]-5-HTP formed. Calculate the percent inhibition and determine the IC50 value as described for the fluorescence-based assay.
Visualizations
Serotonin Synthesis Pathway and Inhibition by Telotristat
The following diagram illustrates the biochemical pathway for serotonin synthesis and the point of inhibition by telotristat.
Caption: Serotonin synthesis pathway and the inhibitory action of telotristat.
Experimental Workflow for TPH Inhibition Assay
The diagram below outlines a typical workflow for determining the IC50 of an inhibitor against a TPH enzyme.
Caption: A generalized workflow for an in vitro TPH inhibition assay.
Conclusion
This compound, through its active metabolite telotristat, is a potent inhibitor of both TPH1 and TPH2 isoforms in vitro. Its clinical efficacy in treating carcinoid syndrome diarrhea stems from its "physiological selectivity" for peripheral TPH1, as it does not readily cross the blood-brain barrier to inhibit central TPH2. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive overview for researchers and professionals in the field of drug development, facilitating a deeper understanding of the mechanism of action of this targeted therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spotlight on this compound for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Impact of Telotristat Ethyl on Gut Microbiome and Serotonin Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telotristat ethyl, a first-in-class inhibitor of tryptophan hydroxylase (TPH), represents a significant advancement in the management of carcinoid syndrome diarrhea. By targeting the rate-limiting enzyme in serotonin biosynthesis, this compound effectively reduces peripheral serotonin production, offering symptomatic relief to patients. This technical guide provides an in-depth exploration of the mechanism of action of this compound, its profound impact on serotonin synthesis, and a review of the current understanding of its relationship with the gut microbiome. While direct clinical studies on the effects of this compound on the gut microbial composition are not yet available, this guide will delve into the intricate interplay between the gut microbiome, tryptophan metabolism, and serotonin signaling to elucidate potential indirect interactions. This document summarizes key quantitative data from pivotal clinical trials, outlines detailed experimental protocols, and provides visual representations of the core biological pathways and experimental workflows to support further research and drug development in this field.
Introduction
Carcinoid syndrome is a debilitating condition characterized by an overproduction of serotonin by neuroendocrine tumors (NETs), leading to severe diarrhea, flushing, and other systemic effects.[1] this compound (Xermelo®) is an orally administered prodrug that is rapidly converted to its active metabolite, telotristat, a potent inhibitor of tryptophan hydroxylase (TPH).[2] TPH is the rate-limiting enzyme in the synthesis of serotonin from the essential amino acid tryptophan.[1] By inhibiting TPH1, the isoform predominantly found in the gastrointestinal tract, this compound effectively reduces the production of peripheral serotonin without affecting central nervous system serotonin levels, as it does not cross the blood-brain barrier.[3][4]
The gut microbiome is increasingly recognized as a critical regulator of host physiology, including neurotransmitter synthesis. The gut microbiota can metabolize tryptophan into various compounds that can influence host health and disease. Given that this compound targets an enzyme central to tryptophan metabolism, understanding its potential impact on the gut microbiome is of significant interest. This guide will synthesize the available evidence to provide a comprehensive overview of this compound's effects on serotonin production and explore the potential, though not yet directly studied, interactions with the gut microbiome.
Mechanism of Action of this compound
This compound's therapeutic effect is derived from its targeted inhibition of TPH. The active metabolite, telotristat, is a potent inhibitor of both TPH1 and TPH2 isoforms.[4] However, due to its physicochemical properties, it does not cross the blood-brain barrier, leading to a selective reduction of peripheral serotonin.[3]
The Serotonin Synthesis Pathway
The synthesis of serotonin from tryptophan is a two-step process initiated by TPH.
Figure 1. Serotonin Synthesis Pathway and Inhibition by this compound
Quantitative Data on this compound's Efficacy
The efficacy of this compound in reducing serotonin production and alleviating carcinoid syndrome diarrhea has been demonstrated in several key clinical trials, most notably the TELESTAR and TELECAST studies.
Table 1: Summary of Efficacy Data from the TELESTAR Phase III Clinical Trial
| Endpoint | Placebo (n=45) | This compound 250 mg TID (n=45) | This compound 500 mg TID (n=45) |
| Mean Change in Daily Bowel Movement Frequency from Baseline to Week 12 | -0.9 | -1.7 | -2.1 |
| Percentage of Patients with ≥30% Reduction in Bowel Movement Frequency for ≥50% of the Double-Blind Period | 20% | 44% | 42% |
| Mean Change in Urinary 5-HIAA (mg/24h) from Baseline to Week 12 | +11.5 | -40.1 | -57.7 |
| Percentage of Patients with ≥30% Reduction in u5-HIAA at Week 12 | 10% | 78% | 87% |
Data sourced from Kulke et al., 2017.[3]
Table 2: Summary of Efficacy Data from the TELECAST Phase III Clinical Trial
| Endpoint | Placebo (n=26) | This compound 250 mg TID (n=25) | This compound 500 mg TID (n=25) |
| Median Percent Change from Baseline in 24-h u5-HIAA at Week 12 | - | -54.0% | -89.7% |
Data sourced from Pavel et al., 2018.[5]
Experimental Protocols
Clinical Trial Protocol: TELESTAR Study
-
Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled study.[3]
-
Patient Population: Adults with a diagnosis of well-differentiated metastatic neuroendocrine tumors and carcinoid syndrome with an average of ≥4 bowel movements per day.[3]
-
Treatment: Patients were randomized (1:1:1) to receive placebo, this compound 250 mg, or this compound 500 mg, all administered three times daily for a 12-week double-blind treatment period.[3]
-
Primary Endpoint: The primary endpoint was the change from baseline in the average number of daily bowel movements over the 12-week treatment period.[3]
-
Key Secondary Endpoint: The key secondary endpoint was the percent change from baseline in 24-hour urinary 5-hydroxyindoleacetic acid (u5-HIAA) at week 12.[3]
Figure 2. Experimental Workflow of the TELESTAR Clinical Trial
Preclinical Protocol: In Vivo Murine Model
-
Animal Model: Male C57BL/6 mice.
-
Treatment Administration: this compound was administered by oral gavage once daily for a specified number of days at varying doses (e.g., 15-300 mg/kg/day).
-
Sample Collection: At the end of the treatment period, tissues from the gastrointestinal tract (e.g., jejunum, colon) and blood samples were collected.
-
Serotonin Measurement: Serotonin levels in tissue homogenates and blood were quantified using methods such as high-performance liquid chromatography (HPLC) with electrochemical detection.
This compound and the Gut Microbiome: An Unexplored Frontier
To date, there is a lack of published clinical or preclinical studies that have directly investigated the impact of this compound on the composition and function of the gut microbiome. However, based on the known interactions between the gut microbiota, tryptophan metabolism, and serotonin synthesis, we can hypothesize potential indirect effects.
The Gut Microbiome's Role in Tryptophan Metabolism and Serotonin Synthesis
The gut microbiome plays a significant role in tryptophan metabolism. Gut bacteria can metabolize tryptophan into a variety of bioactive compounds, including indole and its derivatives, which can have local and systemic effects.[6] Furthermore, studies have shown that the gut microbiota can influence host serotonin production.[7] For instance, certain spore-forming bacteria have been shown to promote serotonin biosynthesis in colonic enterochromaffin cells.[7]
Research has indicated that patients with midgut neuroendocrine tumors have an altered gut microbiome, characterized by lower bacterial richness and diversity compared to healthy individuals.[8] However, a study found no significant difference in the gut microbiome composition between NET patients with and without carcinoid syndrome, suggesting the underlying malignancy may be the primary driver of these microbial changes.[9]
Potential Indirect Effects of this compound on the Gut Microbiome
By inhibiting TPH1, this compound significantly reduces the conversion of tryptophan to 5-hydroxytryptophan in the gut. This could potentially alter the availability of tryptophan for microbial metabolism, leading to shifts in the production of microbial-derived tryptophan metabolites such as indole and its derivatives. These metabolites are known to have profound effects on gut barrier function, immune responses, and even host behavior.
Figure 3. Hypothesized Indirect Impact of this compound on the Gut Microbiome
Future Directions and Conclusion
This compound has proven to be a valuable therapeutic agent for the management of carcinoid syndrome diarrhea through its targeted inhibition of peripheral serotonin production. The quantitative data from pivotal clinical trials robustly support its efficacy and safety.
The primary knowledge gap remains the direct impact of this compound on the gut microbiome. Future research should focus on:
-
Clinical Studies: Incorporating microbiome analysis (e.g., 16S rRNA sequencing, shotgun metagenomics) into future clinical trials of this compound to assess changes in microbial composition and function.
-
Preclinical Models: Utilizing gnotobiotic animal models to dissect the specific interactions between this compound, the gut microbiome, and host physiology.
-
In Vitro Models: Employing in vitro gut models to study the direct effects of telotristat and its metabolites on the growth and metabolic activity of specific gut bacterial species and complex microbial communities.
References
- 1. This compound: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. carcinoid.org [carcinoid.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indigenous bacteria from the gut microbiota regulate host serotonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the gut microbiome in patients with midgut neuroendocrine tumors - Nederlandse Vereniging voor Endocrinologie [nve.nl]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
The Role of Telotristat Ethyl in Cellular Signaling Cascades: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telotristat ethyl, a first-in-class inhibitor of tryptophan hydroxylase (TPH), represents a significant advancement in the management of carcinoid syndrome, a debilitating condition characterized by excessive serotonin production. This technical guide delves into the core mechanism of this compound, exploring its profound impact on cellular signaling cascades. Through a detailed examination of its biochemical interactions, downstream effects, and the experimental methodologies used for its characterization, this document provides a comprehensive resource for researchers and drug development professionals. Quantitative data from pivotal clinical trials are summarized, and key experimental protocols are outlined to facilitate further investigation into this targeted therapeutic agent.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT), a biogenic amine, functions as a critical signaling molecule in the gastrointestinal (GI) tract, regulating motility, secretion, and sensation.[1][2] In carcinoid syndrome, neuroendocrine tumors (NETs) produce excessive amounts of serotonin, leading to severe diarrhea, flushing, and other systemic manifestations.[3] this compound is an orally administered prodrug developed to specifically target the overproduction of serotonin at its source.[4] This guide will explore the molecular underpinnings of this compound's action and its role in modulating cellular signaling.
Mechanism of Action: Inhibition of Tryptophan Hydroxylase
This compound's therapeutic effect stems from its ability to inhibit tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[5][6] After oral administration, this compound is rapidly converted to its active metabolite, telotristat (LP-778902), by carboxylesterases.[2] Telotristat is a potent inhibitor of both isoforms of TPH: TPH1, found predominantly in the enterochromaffin cells of the GI tract, and TPH2, the primary isoform in the central nervous system.[4][6] Due to its chemical properties, telotristat does not readily cross the blood-brain barrier, leading to a targeted reduction of peripheral serotonin without significantly affecting central serotonin levels.[4]
Signaling Pathway of Serotonin Synthesis and Inhibition by Telotristat
The synthesis of serotonin from the essential amino acid L-tryptophan is a two-step enzymatic process. TPH catalyzes the initial hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP). Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin.[7] Telotristat directly competes with tryptophan for binding to the active site of TPH1, thereby blocking the initial and rate-limiting step of serotonin production.[6]
Impact on Downstream Cellular Signaling
By reducing peripheral serotonin levels, this compound indirectly modulates a multitude of downstream signaling cascades initiated by serotonin receptor activation in the GI tract. Serotonin exerts its effects through various receptor subtypes, primarily the 5-HT1, 5-HT2, 5-HT3, 5-HT4, and 5-HT7 receptors, which are G-protein coupled receptors (GPCRs) or ligand-gated ion channels.[1][2]
-
5-HT2 Receptors: Activation of 5-HT2 receptors on enterocytes can directly stimulate secretion.[2]
-
5-HT3 and 5-HT4 Receptors: These receptors, present on enteric neurons, are key mediators of neurally-driven secretion and peristalsis.[2]
-
G-Protein Coupled Receptor (GPCR) Signaling: The majority of serotonin receptors are GPCRs that, upon activation, trigger intracellular second messenger systems such as adenylyl cyclase/cAMP and phospholipase C/IP3/DAG pathways, leading to diverse physiological responses including smooth muscle contraction, vasodilation, and platelet aggregation.
By lowering the concentration of available serotonin, this compound dampens the activation of these receptors, thereby mitigating the excessive GI motility and secretion characteristic of carcinoid syndrome.
Quantitative Data Presentation
The efficacy of this compound in reducing serotonin production and alleviating symptoms of carcinoid syndrome has been demonstrated in key clinical trials.
Table 1: In Vitro Inhibitory Activity of Telotristat
| Compound | TPH1 IC50 (µM) | TPH2 IC50 (µM) |
| This compound | 0.8 ± 0.09 | 1.21 ± 0.02 |
| Telotristat (LP-778902) | 0.028 ± 0.003 | 0.032 ± 0.003 |
Data sourced from FDA clinical pharmacology review.[8]
Table 2: Clinical Efficacy of this compound in the TELESTAR and TELECAST Phase 3 Trials
| Parameter | TELESTAR (≥4 bowel movements/day) | TELECAST (<4 bowel movements/day) |
| Treatment Groups | Placebo, this compound 250 mg tid, this compound 500 mg tid | Placebo, this compound 250 mg tid, this compound 500 mg tid |
| Primary Endpoint | Change from baseline in daily bowel movement frequency | Percent change from baseline in 24-h urinary 5-HIAA at week 12 |
| Results (vs. Placebo) | 250 mg: Statistically significant reduction in bowel movement frequency[9] | 250 mg: -54.0% median reduction in u5-HIAA (p < 0.001)[10][11] |
| 500 mg: Statistically significant reduction in bowel movement frequency[9] | 500 mg: -89.7% median reduction in u5-HIAA (p < 0.001)[10][11] |
tid = three times daily; u5-HIAA = urinary 5-hydroxyindoleacetic acid.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Tryptophan Hydroxylase 1 (TPH1) Inhibition Assay
This in vitro assay is crucial for determining the inhibitory potency of compounds like telotristat against the TPH1 enzyme.
Objective: To quantify the enzymatic activity of TPH1 in the presence and absence of an inhibitor and to determine the IC50 value.
Principle: The assay measures the production of 5-hydroxytryptophan (5-HTP) from L-tryptophan, which can be detected by fluorescence.
Materials:
-
Recombinant human TPH1 enzyme
-
L-tryptophan (substrate)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)
-
Ferrous ammonium sulfate
-
Catalase
-
Dithiothreitol (DTT)
-
MES or HEPES buffer
-
Telotristat or other test inhibitors
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents in the appropriate buffer. The TPH1 reaction mixture typically contains MES buffer (pH 7.0), ferrous ammonium sulfate, BH4, catalase, and DTT.[9]
-
Inhibitor Preparation: Prepare serial dilutions of telotristat in the assay buffer.
-
Assay Setup: In a 96-well plate, add the TPH1 enzyme to each well (except for the negative control). Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding L-tryptophan to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes).[9]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 300 nm and an emission wavelength of around 330-360 nm. The increase in fluorescence corresponds to the formation of 5-HTP.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Quantification of Urinary 5-Hydroxyindoleacetic Acid (5-HIAA)
The measurement of the major serotonin metabolite, 5-HIAA, in urine is a key biomarker for assessing the in vivo efficacy of this compound.
Objective: To accurately quantify the concentration of 5-HIAA in urine samples from clinical trial participants.
Principle: High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS) is used to separate and quantify 5-HIAA.
Materials:
-
24-hour urine collection from subjects
-
Acid preservative (e.g., glacial acetic acid or HCl)
-
Internal standard (e.g., iso-vanillylmandelic acid)
-
Precipitation reagent
-
HPLC system with a C18 reversed-phase column
-
Electrochemical detector or tandem mass spectrometer
-
Mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile)
Procedure:
-
Sample Collection and Preparation: Collect a 24-hour urine sample in a container with an acid preservative to ensure the stability of 5-HIAA.
-
Internal Standard Addition: Add a known amount of the internal standard to an aliquot of the urine sample.
-
Protein Precipitation: Add a precipitation reagent to remove proteins that could interfere with the analysis. Centrifuge the sample to pellet the precipitated proteins.[12]
-
Dilution: Dilute the supernatant with ultrapure water.[12]
-
HPLC Analysis: Inject the prepared sample into the HPLC system. The mobile phase carries the sample through the C18 column, which separates 5-HIAA from other components in the urine based on its physicochemical properties.
-
Detection: As 5-HIAA elutes from the column, it is detected by either an electrochemical detector or a mass spectrometer.
-
Quantification: The concentration of 5-HIAA is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of 5-HIAA.
Conclusion
This compound represents a targeted therapeutic strategy that effectively reduces the excessive peripheral serotonin production underlying carcinoid syndrome. Its mechanism of action, centered on the potent inhibition of tryptophan hydroxylase, directly impacts the serotonin signaling cascade, leading to a significant reduction in the debilitating symptoms experienced by patients. The quantitative data from clinical trials and the detailed experimental protocols outlined in this guide provide a solid foundation for further research into the broader applications of TPH inhibition in other serotonin-mediated diseases and for the development of next-generation therapeutics in this class. The continued exploration of this compound's role in cellular signaling will undoubtedly yield further insights into the complex biology of serotonin and its multifaceted physiological and pathophysiological functions.
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant Human Tryptophan Hydroxylase 1/TPH1 Protein (His Tag) - Elabscience® [elabscience.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. sketchviz.com [sketchviz.com]
- 6. This compound: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dot | Graphviz [graphviz.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acb.org.uk [acb.org.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. chromsystems.com [chromsystems.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Telotristat Ethyl and its Metabolites in Plasma using HPLC-Based Methods
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a sensitive and specific HPLC-MS/MS method for the simultaneous quantification of telotristat ethyl and its active metabolite, telotristat (LP-778902), in human plasma. This method is suitable for use in pharmacokinetic and toxicokinetic studies. The protocol includes procedures for sample preparation, chromatographic and mass spectrometric conditions, and comprehensive validation data.
Introduction
This compound (brand name Xermelo®) is a tryptophan hydroxylase inhibitor indicated for the treatment of carcinoid syndrome diarrhea.[1] It is a prodrug that is rapidly and extensively metabolized in vivo by carboxylesterases to its active metabolite, telotristat (LP-778902).[2][3] The systemic exposure to telotristat is significantly greater than that of the parent drug.[2] Accurate and reliable quantification of both this compound and telotristat in plasma is crucial for pharmacokinetic assessments and to ensure the safety and efficacy of the drug.[2] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.[2]
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[2][3] By reducing the production of serotonin, this compound helps to control the symptoms of carcinoid syndrome.
Experimental Protocols
Sample Preparation
A liquid-liquid extraction (LLE) method is employed to isolate this compound and telotristat from human plasma.
-
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
This compound and telotristat reference standards
-
Internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
Spike 100 µL of plasma with 10 µL of the internal standard working solution in a microcentrifuge tube.
-
Add 500 µL of MTBE.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant (organic layer) to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the reconstitution solution.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.
-
HPLC-MS/MS Conditions
-
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
-
Mass Spectrometric Conditions:
| Parameter | This compound | Telotristat (LP-778902) | Internal Standard (IS) |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (m/z) | [Example] 495.2 > 324.1 | [Example] 467.2 > 324.1 | [Example] 500.2 > 329.1 |
| Collision Energy (eV) | [Example] 25 | [Example] 28 | [Example] 25 |
| Declustering Potential (V) | [Example] 80 | [Example] 85 | [Example] 80 |
Note: The exact MRM transitions and compound-dependent parameters should be optimized for the specific instrument used.
Experimental Workflow
Method Validation Summary
The bioanalytical method was validated according to the FDA guidelines. The following tables summarize the quantitative data from the validation studies.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | ≥ 0.995 |
| Telotristat | 1 - 1000 | ≥ 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| This compound | LLOQ | 0.1 | ≤ 15.0 | ≤ 15.0 | ± 20.0 |
| Low QC | 0.3 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | |
| Mid QC | 10 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | |
| High QC | 80 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | |
| Telotristat | LLOQ | 1 | ≤ 15.0 | ≤ 15.0 | ± 20.0 |
| Low QC | 3 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | |
| Mid QC | 100 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | |
| High QC | 800 | ≤ 15.0 | ≤ 15.0 | ± 15.0 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Factor |
| This compound | Low QC | 85 - 115 | 0.85 - 1.15 |
| High QC | 85 - 115 | 0.85 - 1.15 | |
| Telotristat | Low QC | 85 - 115 | 0.85 - 1.15 |
| High QC | 85 - 115 | 0.85 - 1.15 |
Table 4: Stability
| Analyte | Condition | Duration | Stability (% of Nominal) |
| This compound | Bench-top (Room Temperature) | 4 hours | 85 - 115 |
| Freeze-thaw cycles | 3 cycles | 85 - 115 | |
| Long-term (-80°C) | 90 days | 85 - 115 | |
| Telotristat | Bench-top (Room Temperature) | 24 hours | 85 - 115 |
| Freeze-thaw cycles | 3 cycles | 85 - 115 | |
| Long-term (-80°C) | 90 days | 85 - 115 |
Conclusion
This application note provides a detailed and robust HPLC-MS/MS method for the quantification of this compound and its active metabolite, telotristat, in human plasma. The method is sensitive, specific, and has been validated to meet regulatory requirements for bioanalytical assays. This protocol can be readily implemented in clinical and research laboratories for pharmacokinetic and other studies involving this compound.
References
Application Notes and Protocols for Studying the Role of Serotonin in Cholangiocarcinoma Cell Proliferation Using Telotristat Ethyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholangiocarcinoma (CCA) is an aggressive malignancy of the biliary tract with a poor prognosis.[1] Emerging evidence highlights the significant role of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) in promoting CCA cell proliferation and tumor growth.[2][3] CCA cells have been shown to exhibit dysregulated serotonin metabolism, characterized by the overexpression of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in serotonin biosynthesis, and reduced expression of the serotonin-degrading enzyme monoamine oxidase A (MAO-A).[4][5] This leads to an autocrine/paracrine loop where increased serotonin secretion stimulates tumor growth.[4]
Telotristat ethyl is a potent and specific inhibitor of TPH1.[1] By blocking the synthesis of peripheral serotonin, this compound presents a targeted therapeutic strategy to disrupt this pro-proliferative signaling in CCA.[1][6] These application notes provide detailed protocols for utilizing this compound to investigate the role of serotonin in CCA cell proliferation in both in vitro and in vivo models.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound in cholangiocarcinoma models.
Table 1: In Vitro Efficacy of this compound on TFK-1 Cholangiocarcinoma Cell Confluence
| Treatment Duration | Cell Confluence (%) at 30 µM this compound |
| 24 hours | 7 ± 3 |
| 48 hours | 20 ± 14 |
| 72 hours | 17 ± 14 |
| 96 hours | 24 ± 16 |
| Data adapted from a 2020 study on the efficacy of this compound.[7] |
Table 2: In Vivo Tumor Growth Inhibition by this compound in Cholangiocarcinoma Xenograft Models
| Xenograft Model | This compound Alone | This compound + Gemcitabine/Cisplatin | This compound + Nab-Paclitaxel |
| iCCA (CCLP-1) | 53% | 85% | 90% |
| dCCA (TFK-1) | 51% | 67% | 74% |
| pCCA (SNU-1196) | 41% | Not Reported | Not Reported |
| Patient-Derived Xenograft (PDX) | 40-73% | 95% | 91% |
| iCCA: intrahepatic cholangiocarcinoma; dCCA: distal cholangiocarcinoma; pCCA: perihilar cholangiocarcinoma. Data represents the percentage of tumor growth inhibition compared to control.[6][8][9] |
Table 3: Effect of this compound on Animal Survival in a Peritoneal Dissemination Xenograft Model (CCLP-1 cells)
| Treatment Group | Increase in Median Survival (%) |
| This compound Alone | 11% |
| Gemcitabine/Cisplatin Alone | 9% |
| Nab-Paclitaxel Alone | 60% |
| This compound + Gemcitabine/Cisplatin | 26% |
| This compound + Nab-Paclitaxel | 68% |
| Data adapted from preclinical studies investigating this compound in combination with standard chemotherapies.[1][6][8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound on cholangiocarcinoma.
Experimental Protocols
In Vitro Cell Proliferation Assays
1. Cell Culture
-
Cell Lines: Human cholangiocarcinoma cell lines such as TFK-1, CCLP-1, or Mz-ChA-1.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
2. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
CCA cell lines
-
96-well plates
-
This compound (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed CCA cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase throughout the experiment.
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the existing medium and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. BrdU Assay for DNA Synthesis
This assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.
-
Materials:
-
CCA cell lines
-
96-well plates
-
This compound
-
BrdU labeling solution (10 µM)
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
-
-
Protocol:
-
Follow steps 1-5 of the MTT assay protocol.
-
Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add TMB substrate and incubate in the dark until a color change is observed.
-
Add the stop solution and measure the absorbance at 450 nm.
-
Measurement of Serotonin Levels
Serotonin ELISA
This protocol is for measuring serotonin concentration in cell culture supernatants.
-
Materials:
-
Serotonin ELISA kit
-
Cell culture supernatants from this compound-treated and control cells
-
Microplate reader
-
-
Protocol:
-
Collect cell culture supernatants from CCA cells treated with this compound or vehicle control for a specified duration (e.g., 48 hours).
-
Centrifuge the supernatants at 1,000 x g for 20 minutes to remove any cellular debris.
-
Perform the serotonin ELISA according to the manufacturer's instructions. This typically involves the addition of samples and standards to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance and calculate the serotonin concentration based on the standard curve.
-
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.
-
Materials:
-
CCA cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated and control cells with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Cell Lines: CCA cell lines such as CCLP-1 or TFK-1.
-
Protocol:
-
Subcutaneously inject 1-5 x 10^6 CCA cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, chemotherapy, combination therapy).
-
Administer this compound orally at a dose of 100 mg/kg, 5 days a week.[6]
-
Administer chemotherapy (e.g., gemcitabine and cisplatin) as per established protocols.[6]
-
Measure tumor volume twice weekly.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67 and serotonin, Western blotting).
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the role of serotonin in cholangiocarcinoma proliferation using the TPH1 inhibitor this compound. These experiments will enable researchers to elucidate the mechanism of action of this compound, evaluate its anti-proliferative effects, and assess its potential as a therapeutic agent for cholangiocarcinoma, both as a monotherapy and in combination with existing chemotherapeutic agents. The provided data summaries and visualizations offer a clear understanding of the current evidence supporting this line of research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound to enhance cytotoxic chemotherapy response in preclinical cholangiocarcinoma models. - ASCO [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rat Serotonin (ST) Elisa Kit – AFG Scientific [afgsci.com]
- 6. Down-Regulation of C1GALT1 Enhances the Progression of Cholangiocarcinoma through Activation of AKT/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. This compound and First-Line Chemotherapy Combination Investigated for Advanced Biliary Tract Cancer | CCA News Online [ccanewsonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Anti-Tumor Properties of Telotristat Ethyl in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Telotristat ethyl is a prodrug of the tryptophan hydroxylase (TPH) inhibitor telotristat.[1] TPH is the rate-limiting enzyme in the synthesis of serotonin.[2][3] this compound specifically targets TPH1, the isoform responsible for peripheral serotonin production, without significantly affecting TPH2 in the central nervous system.[2][3] Elevated peripheral serotonin levels have been implicated in the pathophysiology of carcinoid syndrome and have also been associated with the proliferation and progression of various cancers, including neuroendocrine tumors and cholangiocarcinoma.[2][4][5] This document provides detailed application notes and experimental protocols for evaluating the anti-tumor efficacy of this compound in preclinical animal models.
Mechanism of Action
This compound is orally administered and hydrolyzed to its active metabolite, telotristat, which inhibits TPH1.[1] This inhibition leads to a reduction in the production of peripheral serotonin.[1] In the context of cancer, elevated serotonin can act as a growth factor, promoting cell proliferation.[2] By reducing serotonin levels, this compound can attenuate this pro-tumorigenic signaling.
Animal Models and Experimental Design
The selection of an appropriate animal model is critical for evaluating the anti-tumor properties of this compound. Xenograft models using immunodeficient mice are commonly employed.
1. Subcutaneous Xenograft Model: This model is suitable for assessing the effect of this compound on the growth of solid tumors.
2. Peritoneal Dissemination Xenograft Model: This model is relevant for cancers that metastasize to the peritoneum, such as certain types of cholangiocarcinoma, and is used to evaluate the impact on survival.[2]
3. Patient-Derived Xenograft (PDX) Model: PDX models, where patient tumor tissue is directly implanted into mice, can provide a more clinically relevant assessment of therapeutic efficacy.[2]
Experimental Workflow
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize the quantitative data from preclinical studies evaluating this compound in cholangiocarcinoma (CCA) models.
Table 1: Tumor Growth Inhibition in Subcutaneous Xenograft Models
| Cancer Type (Cell Line) | Treatment Group | Tumor Growth Inhibition (%) |
| Intrahepatic CCA (CC-LP-1) | This compound (TE) | 53[6] |
| Gemcitabine + Cisplatin (GemCis) | 53[6] | |
| Nab-Paclitaxel (NPT) | 69[6] | |
| GemCis + TE | 85[6] | |
| NPT + TE | 90[6] | |
| Extrahepatic CCA (TFK-1) | This compound (TE) | 51[6] |
| Gemcitabine + Cisplatin (GemCis) | 37[6] | |
| Nab-Paclitaxel (NPT) | 56[6] | |
| GemCis + TE | 67[6] | |
| NPT + TE | 74[6] | |
| Perihilar CCA (SNU-1196) | This compound (TE) | 41-53[2] |
| Gemcitabine + Cisplatin (GemCis) | 37-58[2] | |
| Nab-Paclitaxel (NPT) | 56-69[2] | |
| Combination with Chemotherapy | 67-90[2] |
Table 2: Tumor Growth Inhibition in Patient-Derived Xenograft (PDX) Models
| Cancer Type | Treatment Group | Tumor Growth Inhibition (%) |
| Cholangiocarcinoma | This compound (TE) | 40-73[2][7] |
| Gemcitabine + Cisplatin (GemCis) | 80-86[2][7] | |
| Nab-Paclitaxel (NPT) | 57-76[2][7] | |
| GemCis + TE | 95[6] | |
| NPT + TE | 91[6] |
Table 3: Animal Survival in Peritoneal Dissemination Xenograft Model (iCCA CC-LP-1 cells)
| Treatment Group | Increase in Animal Survival (%) | Median Survival (days) |
| This compound (TE) | 11[2][6][7] | 52[2] |
| Gemcitabine + Cisplatin (GemCis) | 9[2][6][7] | 51[2] |
| Nab-Paclitaxel (NPT) | 60[2][6][7] | 75[2] |
| GemCis + TE | 26[2][6][7] | 59[2] |
| NPT + TE | 68[2][6][7] | 79[2] |
| Control | - | 47[2] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Cholangiocarcinoma
1. Cell Culture:
-
Culture human cholangiocarcinoma cell lines (e.g., CC-LP-1 for intrahepatic, TFK-1 for extrahepatic, SNU-1196 for perihilar) in appropriate media and conditions.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID).
3. Tumor Cell Implantation:
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 tumor cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=6-7 per group).
5. Treatment Administration:
-
Control Group: Administer the vehicle control (e.g., phosphate-buffered saline).
-
This compound (TE) Group: Administer this compound at a dose of 100 mg/kg orally, 5 days a week.[2]
-
Chemotherapy Groups:
-
Combination Groups: Administer this compound in combination with the respective chemotherapy regimens.
-
Continue treatment for a predefined period (e.g., 2 weeks).[2]
6. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform downstream analyses such as immunohistochemistry for proliferation markers (e.g., Ki-67) and measurement of serotonin levels in tumor tissue.
Protocol 2: Peritoneal Dissemination Xenograft Model for Survival Analysis
1. Cell Culture:
-
Culture iCCA CC-LP-1 cells as described above.
2. Animal Model:
-
Use NOD/SCID mice.
3. Tumor Cell Implantation:
-
Intraperitoneally inject 10 x 10^6 CC-LP-1 cells per mouse.[2]
4. Treatment Initiation:
-
Ten days post-tumor cell injection, randomize the mice into treatment groups (n=6-7 per group).[2]
5. Treatment Administration:
-
Administer treatments as described in Protocol 1 for a duration of 2 weeks.[2]
6. Survival Monitoring:
-
Monitor the mice daily for signs of toxicity and morbidity.
-
Record the date of death for each animal.
-
The endpoint is typically reached when mice exhibit signs of distress or a predetermined tumor burden.
7. Data Analysis:
-
Analyze survival data using Kaplan-Meier curves and log-rank tests to determine statistical significance between treatment groups.
Signaling Pathway Visualization
The anti-tumor effect of this compound is primarily mediated through the inhibition of serotonin synthesis, which in turn affects downstream signaling pathways involved in cell proliferation and survival.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Effects of this compound in Patients with Neuroendocrine Tumors: The TELEACE Real-World Chart Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. This compound to enhance cytotoxic chemotherapy response in preclinical cholangiocarcinoma models. - ASCO [asco.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Vitro Studies of Telotristat Ethyl in Combination with Somatostatin Analogs
Audience: Researchers, scientists, and drug development professionals in the field of neuroendocrine tumors (NETs) and carcinoid syndrome.
Introduction:
Telotristat ethyl is a prodrug of the tryptophan hydroxylase (TPH) inhibitor, telotristat. TPH is the rate-limiting enzyme in the synthesis of serotonin from tryptophan.[1][2][3] In neuroendocrine tumors associated with carcinoid syndrome, there is an overproduction of serotonin, leading to debilitating symptoms such as diarrhea.[4][5] this compound is approved for the treatment of carcinoid syndrome diarrhea in combination with somatostatin analog (SSA) therapy in adults whose condition is not adequately controlled by SSAs alone.[6][7][8] SSAs, such as octreotide and lanreotide, act by binding to somatostatin receptors (SSTRs) on neuroendocrine tumor cells, which can inhibit hormone secretion and tumor cell proliferation.[3][9]
This document provides detailed application notes and protocols for the in-vitro study of this compound in combination with somatostatin analogs using neuroendocrine tumor cell lines. These protocols are designed to enable researchers to investigate the efficacy and mechanisms of this combination therapy in a controlled laboratory setting.
Data Presentation
The following tables summarize key quantitative data from in-vitro studies of this compound and its active metabolite, telotristat.
Table 1: In-Vitro Inhibitory Activity of Telotristat and this compound on Tryptophan Hydroxylase (TPH)
| Compound | Target | IC50 (µM) | Source |
| This compound | TPH1 | 0.8 ± 0.09 | [1] |
| Telotristat (active metabolite) | TPH1 | 0.028 ± 0.003 | [1] |
| This compound | TPH2 | 1.21 ± 0.02 | [1] |
| Telotristat (active metabolite) | TPH2 | 0.032 ± 0.003 | [1] |
Table 2: Effect of Telotristat on Serotonin Secretion in Neuroendocrine Tumor Cell Lines
| Cell Line | Treatment | IC50 for Serotonin Secretion | % Serotonin Reduction at 10⁻⁸ M | Source |
| BON-1 | Telotristat | 3.3 x 10⁻⁸ M (95% CI: 1.8–6.2 x 10⁻⁸ M) | 40.1 ± 17.4% | [10] |
| QGP-1 | Telotristat | 1.3 x 10⁻⁹ M (95% CI: 7.3–2.4 x 10⁻⁹ M) | 72.5 ± 15.2% | [10] |
Table 3: Effects of Telotristat in Combination with Somatostatin Analogs on Serotonin Secretion in BON-1 Cells
| Treatment | Effect on Serotonin Secretion | Key Finding | Source |
| Telotristat + Octreotide | The effect of telotristat was slightly less potent when co-treated with octreotide. | No additive inhibitory effect observed. | [4][5] |
| Telotristat + Pasireotide | Additive inhibitory effect on serotonin secretion. | Pasireotide enhances the serotonin-lowering effect of telotristat. | [4][5] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the action of this compound and somatostatin analogs in neuroendocrine tumor cells.
Figure 1: Mechanism of action of this compound in inhibiting serotonin synthesis.
Figure 2: Simplified signaling pathway of somatostatin analogs in neuroendocrine tumor cells.
Experimental Protocols
The following are detailed protocols for key in-vitro experiments to study the effects of this compound in combination with somatostatin analogs.
Cell Culture of Neuroendocrine Tumor Cell Lines (BON-1 and QGP-1)
Materials:
-
Human pancreatic neuroendocrine tumor cell lines: BON-1 and QGP-1.
-
BON-1 Culture Medium: 1:1 mixture of DMEM and Ham's F-12K (Kaighn's) medium.[11]
-
QGP-1 Culture Medium: RPMI-1640 medium.
-
Fetal Calf Serum (FCS), heat-inactivated.
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin).
-
L-glutamine (200 mM).
-
Fungizone (Amphotericin B) (250 µg/mL).
-
Trypsin-EDTA (0.25%).
-
Phosphate Buffered Saline (PBS), sterile.
-
Cell culture flasks (T-75).
-
Humidified incubator (37°C, 5% CO₂).
Protocol:
-
Medium Preparation:
-
For BON-1: Supplement the DMEM/F-12K medium with 10% (v/v) FCS, 1% (v/v) Penicillin-Streptomycin, 1% (v/v) L-glutamine, and 0.2% (v/v) Fungizone.[11]
-
For QGP-1: Supplement the RPMI-1640 medium with 10% (v/v) FCS and 1% (v/v) Penicillin-Streptomycin.
-
-
Cell Thawing:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete culture medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the culture medium every 2-3 days.
-
-
Cell Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at the desired split ratio (e.g., 1:3 to 1:6).
-
Serotonin Secretion Assay
Materials:
-
BON-1 or QGP-1 cells.
-
24-well or 48-well cell culture plates.
-
Complete culture medium.
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium).
-
Somatostatin analogs (e.g., octreotide, pasireotide; dissolved and diluted in culture medium).
-
Control vehicle (e.g., DMSO diluted in culture medium).
-
Serotonin ELISA kit or HPLC system for serotonin quantification.
Protocol:
-
Cell Seeding:
-
Seed BON-1 or QGP-1 cells in 24-well or 48-well plates at a density that allows for sub-confluency during the treatment period (e.g., 5 x 10⁴ to 1 x 10⁵ cells/well).
-
Allow cells to adhere and grow for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound, somatostatin analogs, and their combinations in complete culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.1% DMSO).
-
Aspirate the medium from the wells and replace it with the medium containing the different drug concentrations or the vehicle control.
-
Incubate the cells for a defined period (e.g., 72 hours).[12]
-
-
Sample Collection:
-
After the incubation period, carefully collect the culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
Transfer the cleared supernatant to a new tube and store at -80°C until analysis.
-
-
Serotonin Quantification:
-
Quantify the serotonin concentration in the collected supernatants using a commercially available serotonin ELISA kit according to the manufacturer's instructions, or by using a validated HPLC method.
-
Normalize the serotonin levels to the total protein content or cell number in each well to account for variations in cell density.
-
Cell Viability Assay (MTT Assay)
Materials:
-
BON-1 or QGP-1 cells.
-
96-well cell culture plates.
-
Complete culture medium.
-
This compound and somatostatin analogs.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader capable of measuring absorbance at 570 nm.
Protocol:
-
Cell Seeding:
-
Seed BON-1 or QGP-1 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare 2x concentrated drug solutions in culture medium.
-
Remove 50 µL of medium from each well and add 50 µL of the 2x drug solutions to achieve the final desired concentrations.
-
Include vehicle controls.
-
Incubate for the desired treatment duration (e.g., 72 hours).[12]
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Experimental Workflow
The following diagram outlines the general workflow for an in-vitro study of this compound and somatostatin analogs.
Figure 3: General experimental workflow for in-vitro studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. repub.eur.nl [repub.eur.nl]
- 5. Effect of the Tryptophan Hydroxylase Inhibitor Telotristat on Growth and Serotonin Secretion in 2D and 3D Cultured Pancreatic Neuroendocrine Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificliterature.org [scientificliterature.org]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. karger.com [karger.com]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Preclinical Evaluation of Telotristat Ethyl in Patient-Derived Xenograft (PDX) Models
Introduction
Telotristat ethyl is a potent, orally administered inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[1][2] Specifically, it targets TPH1, the isoform predominantly found in the periphery, thereby reducing the production of peripheral serotonin without significantly affecting serotonin levels in the central nervous system.[2][3][4] In oncology, particularly for neuroendocrine tumors (NETs) associated with carcinoid syndrome, excessive serotonin production drives symptoms like severe diarrhea.[5][6] this compound is approved to treat this condition when it's inadequately controlled by somatostatin analogs (SSAs).[6]
Emerging evidence suggests that serotonin is not just a symptom-causing hormone but may also act as a growth factor in various cancers by promoting cell proliferation, migration, and angiogenesis.[7][8][9] This has spurred research into the direct anti-tumor effects of inhibiting serotonin synthesis.[10][11][12] Patient-Derived Xenograft (PDX) models, which involve implanting fresh patient tumor tissue into immunocompromised mice, are high-fidelity preclinical models that retain the genomic and histological characteristics of the original human tumor.[13][14] They are invaluable for evaluating novel therapeutic strategies and identifying biomarkers.[15][16]
These application notes provide a comprehensive framework and detailed protocols for designing and executing preclinical studies to test the anti-tumor efficacy of this compound using PDX models.
Mechanism of Action: this compound in the Serotonin Synthesis Pathway
This compound is a prodrug that is hydrolyzed to its active metabolite, telotristat.[2] Telotristat inhibits TPH1, which catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis.[3][17] By blocking this step, this compound effectively reduces the levels of peripheral serotonin, which has been shown to stimulate tumor growth in an autocrine or paracrine manner in several cancer types.[18][19]
Experimental Design and Workflow
A well-designed preclinical trial using PDX models is crucial for obtaining robust and translatable data. The typical workflow involves selecting appropriate PDX models, expanding them to generate sufficient animal cohorts, administering the treatment, and performing a multi-faceted analysis of efficacy and pharmacodynamics.
Experimental Protocols
Protocol 1: PDX Establishment and Expansion
-
Animal Model : Use severely immunocompromised mice, such as NOD-scid gamma (NSG) mice (6-8 weeks old), to ensure high rates of tumor engraftment.[15][20]
-
Tumor Tissue : Obtain fresh, sterile patient tumor tissue from surgery. Place it immediately into a sterile tube containing transport medium (e.g., DMEM with antibiotics) on ice.
-
Implantation :
-
In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approx. 2-3 mm³).
-
Anesthetize an NSG mouse. Make a small incision on the flank.
-
Using a trocar, implant one tumor fragment subcutaneously into the flank.[20] Close the incision with surgical clips or sutures.
-
This first mouse is designated as Passage 0 (P0).
-
-
Monitoring : Monitor the mouse for tumor growth by measuring with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Expansion (Passaging) :
-
When the P0 tumor reaches a volume of 1000-1500 mm³, humanely euthanize the mouse.
-
Aseptically excise the tumor, remove any necrotic tissue, and mince it into fragments for implantation into a new cohort of mice (Passage 1, P1).
-
Cryopreserve a portion of the tumor for future use (in 10% DMSO and 90% FBS).
-
Repeat the process to expand to P2 or P3 to generate a sufficient number of tumor-bearing mice for the efficacy study. It is recommended to use early passages to maintain fidelity to the original tumor.[21]
-
Protocol 2: this compound Administration
-
Formulation : Prepare this compound for oral gavage. A common vehicle is 0.5% methylcellulose in sterile water. Prepare fresh daily or as stability data allows.
-
Dosage : Based on preclinical studies, a dosage range of 150-300 mg/kg/day is often effective.[2] A typical starting dose for an efficacy study could be 250 mg three times a day (TID) to mimic the clinical dosing schedule.[22]
-
Administration :
-
Randomize tumor-bearing mice into treatment cohorts (e.g., Vehicle, this compound) when average tumor volume reaches 100-150 mm³. A typical cohort size is 8-10 mice per group.[16]
-
Administer the assigned treatment via oral gavage at the specified frequency (e.g., every 8 hours for TID).
-
The vehicle control group should receive the same volume of vehicle on the same schedule.
-
Protocol 3: In Vivo Efficacy and Pharmacodynamic Assessment
-
Tumor Growth Monitoring : Measure tumor volume with calipers and mouse body weight 2-3 times per week.[20]
-
Endpoint Criteria : Define study endpoints, which may include:
-
Tumor volume reaching a predetermined maximum size (e.g., 1500 mm³).
-
Significant body weight loss (>20%).
-
A fixed study duration (e.g., 28 days).
-
-
Sample Collection (Pharmacodynamics) :
-
At the study endpoint, collect terminal samples.
-
Blood : Collect blood via cardiac puncture into EDTA-coated tubes for plasma separation. Spin at 2000 x g for 15 minutes at 4°C. Store plasma at -80°C for serotonin analysis (e.g., via ELISA).
-
Tumor Tissue : Excise the tumor. Snap-freeze a portion in liquid nitrogen for Western blot and store at -80°C. Fix the remaining portion in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC).[23]
-
Urine : If possible, collect urine at baseline and at the endpoint to measure the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), a key biomarker of drug activity.[6]
-
Protocol 4: Immunohistochemistry (IHC)
-
Tissue Processing : After fixation, transfer the tumor tissue to 70% ethanol, then process and embed in paraffin. Cut 4-5 µm sections onto charged slides.[24]
-
Deparaffinization and Rehydration : Dewax slides in xylene and rehydrate through a graded series of ethanol to water.[24]
-
Antigen Retrieval : Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.
-
Staining :
-
Block endogenous peroxidase with 3% H₂O₂ for 15-30 minutes.[24]
-
Block non-specific binding with a blocking serum (e.g., 5% goat serum) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key markers include:
-
Ki-67 : To assess cell proliferation.[20]
-
Cleaved Caspase-3 : To assess apoptosis.
-
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen like DAB and counterstain with hematoxylin.
-
-
Imaging and Analysis : Scan the slides and quantify the percentage of positive-staining cells in multiple high-power fields per tumor using image analysis software.
Protocol 5: Western Blot Analysis
-
Lysate Preparation :
-
Homogenize snap-frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[25]
-
Sonicate the lysate briefly to shear DNA.[26]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[27]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer :
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins on a polyacrylamide gel and transfer them to a PVDF membrane.[28]
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., antibodies against proteins in serotonin-related signaling pathways) overnight at 4°C.[27]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Example Animal Cohort and Treatment Design
| Parameter | Group A | Group B |
|---|---|---|
| Treatment | Vehicle Control | This compound |
| N (Mice/Group) | 10 | 10 |
| PDX Model ID | TM00123 | TM00123 |
| Dose | N/A | 250 mg/kg |
| Route | Oral Gavage | Oral Gavage |
| Frequency | TID (Three times daily) | TID (Three times daily) |
| Duration | 28 Days | 28 Days |
Table 2: Example Summary of Anti-Tumor Efficacy
| Group | Mean Tumor Volume at Day 28 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value |
|---|---|---|---|
| Vehicle Control | 1250 ± 150 | N/A | N/A |
| This compound | 680 ± 95 | 45.6% | <0.05 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean volume of treated / Mean volume of control)] x 100.
Table 3: Example Pharmacodynamic Marker Analysis
| Group | Plasma Serotonin (ng/mL) ± SEM | Urinary 5-HIAA (µ g/24h ) ± SEM |
|---|---|---|
| Vehicle Control | 550 ± 60 | 85 ± 12 |
| This compound | 120 ± 25* | 25 ± 8* |
*p < 0.01 compared to Vehicle Control.
Table 4: Example Summary of Biomarker Analysis (IHC)
| Group | Ki-67 Positive Cells (%) ± SEM | Cleaved Caspase-3 Positive Cells (%) ± SEM |
|---|---|---|
| Vehicle Control | 45 ± 5 | 2 ± 0.5 |
| This compound | 22 ± 4* | 8 ± 1.5* |
*p < 0.05 compared to Vehicle Control.
References
- 1. youtube.com [youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. ASCENION GmbH - Tryptophan Hydroxylase 1 Knockout Mice as a Tool to Study the Function of Serotonin [ascenion.de]
- 5. xermelo.com [xermelo.com]
- 6. drugs.com [drugs.com]
- 7. Serotonin Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Serotonin Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiproliferative Effects of this compound in Patients with Neuroendocrine Tumors: The TELEACE Real-World Chart Review Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PDX Xenograft Models: Lung, Pactreatic, Prostate, Colorectal, and Breast Cancer - Altogen Labs [altogenlabs.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Experimental design of preclinical experiments: number of PDX lines vs subsampling within PDX lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 18. Role of serotonin receptor signaling in cancer cells and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Serotonin synthesis and metabolism-related molecules in a human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 21. researchgate.net [researchgate.net]
- 22. ncoda.org [ncoda.org]
- 23. Immunohistochemical analysis of PDX [bio-protocol.org]
- 24. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. origene.com [origene.com]
- 26. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 27. addgene.org [addgene.org]
- 28. ccrod.cancer.gov [ccrod.cancer.gov]
Application Note & Protocol: Quantifying Urinary 5-HIAA as a Biomarker for Telotristat Ethyl Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction Carcinoid syndrome is a rare condition characterized by symptoms such as debilitating diarrhea and flushing, arising from metastatic neuroendocrine tumors (mNETs) that secrete excessive amounts of serotonin.[1] The primary urinary metabolite of serotonin, 5-hydroxyindoleacetic acid (5-HIAA), is the single best biomarker for the initial evaluation and monitoring of carcinoid syndrome.[2][3] Telotristat ethyl (brand name Xermelo) is a novel oral inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1][4] By inhibiting TPH, this compound reduces the production of peripheral serotonin, thereby alleviating the symptoms of carcinoid syndrome.[4][5] Consequently, quantifying the reduction in urinary 5-HIAA (u5-HIAA) serves as a direct pharmacodynamic biomarker to assess the biological activity and therapeutic efficacy of this compound.[1][5]
This document provides detailed protocols for the quantification of urinary 5-HIAA and presents clinical data demonstrating its utility as a biomarker for this compound activity.
Principle of Action and Biomarker Pathway
This compound is a prodrug that is hydrolyzed to its active metabolite, telotristat.[4] Telotristat inhibits tryptophan hydroxylase, which converts tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in serotonin synthesis. This reduction in peripheral serotonin leads to a corresponding decrease in its primary metabolite, 5-HIAA, which is excreted in the urine. Monitoring the change in u5-HIAA levels from baseline provides a quantitative measure of this compound's target engagement and pharmacodynamic effect.
Caption: this compound inhibits TPH, the rate-limiting enzyme in serotonin synthesis.
Quantitative Data on this compound Activity
Clinical trials have consistently demonstrated that this compound significantly reduces urinary 5-HIAA levels in patients with carcinoid syndrome. The following tables summarize key quantitative data from pivotal Phase 3 studies (TELESTAR and TELECAST).
Table 1: Mean Change in Urinary 5-HIAA from Baseline at Week 12
| Treatment Group | TELESTAR Study: Mean Change (mg/24h) | TELECAST Study: Median % Change |
| Placebo | +11.5[6][7] | - |
| This compound 250 mg tid | -40.1[6][7] | -54.0%[8] |
| This compound 500 mg tid | -57.7[6][7] | -89.7%[8] |
| tid: three times a day. |
Table 2: Proportion of Patients with ≥30% Reduction in Urinary 5-HIAA at Week 12 (Post Hoc Analysis)
| Treatment Group | TELESTAR Study: % of Patients |
| Placebo | 10%[5][6] |
| This compound 250 mg tid | 78%[5][6] |
| This compound 500 mg tid | 87%[5][6] |
These data clearly show a dose-dependent reduction in urinary 5-HIAA, validating its use as a robust biomarker for the pharmacodynamic activity of this compound.
Experimental Protocols
1. Patient Preparation and Urine Collection
Accurate u5-HIAA measurement requires strict patient preparation to avoid falsely elevated results.
-
Dietary Restrictions: For at least 72 hours before and during the 24-hour urine collection, patients must avoid foods rich in serotonin.[9][10] These include, but are not limited to:
-
Medication Restrictions: Certain medications can interfere with 5-HIAA levels. A thorough review of the patient's medications is necessary. MAO inhibitors, for example, can decrease 5-HIAA excretion.[10]
-
24-Hour Urine Collection: A 24-hour urine sample is the preferred specimen to account for diurnal variations in serotonin release.
-
The patient should begin the collection at a specific time (e.g., 7:00 AM) by first completely emptying their bladder into the toilet.[11]
-
All subsequent urine passed over the next 24 hours must be collected in the provided container.[11]
-
The collection container typically contains a preservative, such as hydrochloric or acetic acid, to maintain the stability of 5-HIAA.[9] Patients should be warned not to discard the preservative or come into contact with it.[11]
-
Exactly 24 hours after the start time, the patient should empty their bladder a final time and add this urine to the container to complete the collection.[11]
-
The sample should be kept refrigerated during the collection period.
-
2. Analytical Methodology: LC-MS/MS for Urinary 5-HIAA Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying urinary 5-HIAA due to its high sensitivity and specificity.[12][13][14] The following is a generalized "dilute-and-shoot" protocol.
Caption: A typical experimental workflow for quantifying urinary 5-HIAA via LC-MS/MS.
-
Reagents and Materials:
-
5-HIAA certified reference material
-
Stable isotope-labeled internal standard (e.g., 5-HIAA-d5)[13]
-
LC-MS grade water, methanol, and formic acid
-
Reversed-phase analytical column (e.g., C18 or PFP)[12]
-
Automated liquid handler (optional, for high-throughput)[14]
-
Triple quadrupole mass spectrometer[13]
-
-
Sample Preparation:
-
Thoroughly mix the 24-hour urine collection and measure the total volume.
-
Prepare a working solution of the internal standard (IS) in 0.2% formic acid in water.
-
Dilute urine samples (e.g., 1-in-10 or 1-in-20) with the IS working solution.[12] This simple dilution minimizes matrix effects.
-
Centrifuge or filter the diluted samples to remove particulates before injection.[12]
-
-
LC-MS/MS Parameters (Example):
-
Chromatography: Use a reversed-phase column with a gradient elution of mobile phases A (0.2% formic acid in water) and B (methanol). A fast gradient can achieve run times of 2-4 minutes.[13][15]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both 5-HIAA and its internal standard.[13][14]
-
Example 5-HIAA transition: 192.1 -> 146.1 (quantifier)[13]
-
Example 5-HIAA-d5 IS transition: 197.1 -> 151.1
-
-
-
Calibration and Quantification:
-
Prepare a set of calibrators by spiking a blank urine matrix with known concentrations of 5-HIAA.
-
Process calibrators and quality control samples alongside the patient samples.
-
Generate a calibration curve by plotting the peak area ratio (5-HIAA/5-HIAA-d5) against the concentration of the calibrators.
-
Determine the 5-HIAA concentration in patient samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the final 24-hour excretion value:
-
5-HIAA (mg/24h) = Concentration (mg/L) * Total Urine Volume (L/24h)
-
-
Pharmacodynamic Assessment
The quantification of this compound's activity involves comparing pre-treatment and on-treatment u5-HIAA levels.
Caption: Logical workflow for using u5-HIAA to assess this compound's activity.
Conclusion The measurement of urinary 5-HIAA is an essential tool for managing patients with carcinoid syndrome. As a direct downstream metabolite of serotonin, its quantification provides a non-invasive and reliable method to assess the pharmacodynamic activity of the tryptophan hydroxylase inhibitor, this compound. The significant, dose-dependent reduction in u5-HIAA levels following treatment confirms target engagement and correlates with clinical efficacy. The robust and highly specific LC-MS/MS methodologies outlined here are critical for providing the accurate data needed by researchers and clinicians to monitor therapeutic response and optimize patient care.
References
- 1. drugs.com [drugs.com]
- 2. documents.cap.org [documents.cap.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Urinary 5-Hydroxyindolacetic Acid Measurements in Patients with Neuroendocrine Tumor-Related Carcinoid Syndrome: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. carcinoid.org [carcinoid.org]
- 11. Urine collection: 5-HIAA | Sullivan Nicolaides Pathology [snp.com.au]
- 12. hpst.cz [hpst.cz]
- 13. academic.oup.com [academic.oup.com]
- 14. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Potency of Telotristat Ethyl on TPH1: In-Vitro IC50 Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Telotristat ethyl (Xermelo®) is a prodrug of the potent tryptophan hydroxylase (TPH) inhibitor, telotristat.[1][2] TPH is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[2] There are two isoforms of TPH: TPH1, found primarily in the periphery (e.g., enterochromaffin cells of the gastrointestinal tract), and TPH2, located in the central nervous system.[2] By inhibiting TPH1, this compound effectively reduces the production of peripheral serotonin and is used to treat carcinoid syndrome diarrhea.[3] This document provides detailed protocols for in-vitro assays to determine the half-maximal inhibitory concentration (IC50) of this compound and its active metabolite, telotristat, on the TPH1 enzyme.
Data Presentation
The inhibitory potency of this compound and its active metabolite, telotristat (LP-778902), against TPH1 has been determined using in-vitro enzyme activity assays. The following table summarizes the reported IC50 values.
| Compound | Target | IC50 Value (µM) | Source |
| This compound | Human TPH1 | 0.8 ± 0.09 | [1] |
| Telotristat (active metabolite) | Human TPH1 | 0.028 ± 0.003 | [1] |
| This compound (LX1606) | Human TPH1 | 1.44 | [4] |
| Telotristat (LP778902) | Human TPH1 | 0.592 | [4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Serotonin synthesis pathway and inhibition by telotristat.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Telotristat Ethyl Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with telotristat ethyl in aqueous research buffers.
Frequently Asked Questions (FAQs)
Q1: What are the inherent solubility properties of this compound?
A1: this compound is a lipophilic compound with pH-dependent aqueous solubility. It is practically insoluble in aqueous solutions with a pH from 5 to 9. However, its solubility significantly increases in acidic conditions.[1][2] In organic solvents, it is freely soluble in methanol, soluble in acetone, and sparingly soluble in ethanol.[3]
Q2: Why is my this compound not dissolving in standard phosphate-buffered saline (PBS) at a neutral pH?
A2: Standard PBS typically has a pH of 7.4. As indicated by its physicochemical properties, this compound has negligible solubility in aqueous solutions at this pH, which will likely result in the compound not dissolving or precipitating out of solution.[1][2]
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: For preparing a high-concentration stock solution, dimethyl sulfoxide (DMSO) is highly recommended. This compound is readily soluble in DMSO.[4] Methanol is also a suitable option as this compound is freely soluble in it.[3]
Q4: I have successfully dissolved this compound in a stock solution, but it precipitates when I dilute it in my aqueous research buffer. What can I do?
A4: This is a common issue when diluting a drug from an organic stock solution into an aqueous buffer. To prevent precipitation, ensure that the final concentration of the organic solvent in your aqueous buffer is kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic in cell-based assays. Additionally, consider using a solubilizing agent in your aqueous buffer, such as cyclodextrins, or adjusting the pH of the buffer to be more acidic.
Q5: Are there alternative methods to enhance the aqueous solubility of this compound?
A5: Yes, forming an inclusion complex with cyclodextrins is a proven method to enhance the aqueous solubility of hydrophobic drugs like this compound.[4] For in vivo studies, this compound has been successfully formulated in a 15% cyclodextrin solution at a pH of 3-4.[4] This approach can be adapted for in vitro experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing this compound solutions for experimental use.
Table 1: Troubleshooting Common Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer (e.g., PBS). | The pH of the buffer is in the insoluble range for this compound (pH 5-9). | Prepare a concentrated stock solution in an appropriate organic solvent like DMSO first. |
| Precipitation occurs immediately upon diluting the DMSO stock solution into the aqueous buffer. | The aqueous buffer cannot maintain the solubility of this compound at the desired concentration. | 1. Decrease the final concentration of this compound.2. Increase the volume of the aqueous buffer for dilution.3. Consider using a buffer with a more acidic pH (if compatible with your experiment).4. Incorporate a solubilizing agent like HP-β-cyclodextrin into your aqueous buffer. |
| The solution is cloudy after dilution. | Micro-precipitation or the formation of a colloidal suspension. | 1. Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution.2. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.3. Prepare a fresh solution using a higher percentage of a co-solvent or a solubilizing agent. |
| Inconsistent experimental results. | Potential precipitation of this compound over time in the working solution. | 1. Prepare fresh working solutions for each experiment.2. Visually inspect the working solution for any signs of precipitation before use. |
Data Summary
Table 2: Physicochemical and Solubility Data of this compound
| Property | Value | Reference |
| Molecular Weight | 574.98 g/mol | [4] |
| Aqueous Solubility (pH 1, 0.1N HCl) | >71 mg/mL | [1] |
| Aqueous Solubility (pH 3, phosphate buffer) | 0.30 mg/mL | [2] |
| Aqueous Solubility (pH 5-9) | Negligible | [1][2] |
| DMSO Solubility | ≥ 101.5 mg/mL (≥ 176.53 mM) | [4] |
| Methanol Solubility | Freely soluble | [3] |
| Acetone Solubility | Soluble | [3] |
| Ethanol Solubility | Sparingly soluble | [3] |
| pKa1 (pyrimidine) | 3.4 | [2] |
| pKa2 (amine) | 6.7 | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add 174 µL of DMSO to 10 mg of this compound).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution using Dilution from a DMSO Stock
Objective: To prepare a working solution of this compound in an aqueous research buffer for immediate use.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous research buffer (e.g., cell culture medium, PBS)
-
Sterile dilution tubes
-
Calibrated pipettes
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution gently to ensure homogeneity.
-
Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final desired concentration.
-
Crucially , add the stock solution to the buffer and immediately vortex to ensure rapid mixing and minimize precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific experiment (typically <0.5%).
-
Use the working solution immediately after preparation.
Protocol 3: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a this compound solution in an aqueous buffer with improved solubility using HP-β-cyclodextrin.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous research buffer (pH adjusted to be slightly acidic if possible, e.g., pH 4-6)
-
Magnetic stirrer and stir bar
-
Sterile containers
Procedure:
-
Prepare the HP-β-cyclodextrin solution in the desired aqueous buffer (e.g., 15% w/v).
-
Slowly add the this compound powder to the HP-β-cyclodextrin solution while stirring vigorously.
-
Continue stirring at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
The solution can be gently warmed to aid in solubilization.
-
Once dissolved, the solution can be sterile-filtered through a 0.22 µm filter.
-
Store the solution as per experimental requirements, but fresh preparation is recommended.
Visualizations
Caption: Mechanism of action of this compound in the serotonin synthesis pathway.
Caption: Workflow for preparing this compound solutions for in vitro experiments.
References
Telotristat ethyl drug interaction with CYP3A4 substrates in research settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the drug interaction between telotristat ethyl and CYP3A4 substrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary interaction between this compound and CYP3A4 enzymes?
A1: this compound is an inducer of Cytochrome P450 3A4 (CYP3A4).[1] This means that it can increase the expression and activity of the CYP3A4 enzyme, leading to a faster metabolism of drugs that are substrates of this enzyme.
Q2: How does this interaction affect the pharmacokinetics of co-administered CYP3A4 substrates?
A2: The induction of CYP3A4 by this compound can lead to a significant reduction in the systemic exposure of sensitive CYP3A4 substrates.[1][2] This is characterized by a decrease in the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of the substrate drug.[3]
Q3: Is there clinical data on the interaction of this compound with a specific CYP3A4 substrate?
A3: Yes, a clinical drug-drug interaction study was conducted with midazolam, a sensitive CYP3A4 substrate. Co-administration of this compound with midazolam resulted in a 34% decrease in the mean Cmax and a 48% decrease in the mean AUC0-inf of midazolam.[3]
Q4: Are other CYP enzymes affected by this compound?
A4: Besides CYP3A4, telotristat may also decrease the concentrations of CYP2B6 substrates.[2] Examples of CYP2B6 substrates include sertraline and valproate.[2]
Q5: What is the mechanism of action of this compound?
A5: this compound is a prodrug that is hydrolyzed to its active metabolite, telotristat.[2] Telotristat inhibits tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.[2][4] This action is primarily to reduce the diarrhea associated with carcinoid syndrome.[2] In vitro data suggest that this compound and telotristat are not substrates for CYP enzymes themselves.[5]
Troubleshooting Guide for In Vitro Experiments
Issue 1: High variability in CYP3A4 induction results between hepatocyte donors.
-
Possible Cause: Significant inter-individual variability in CYP enzyme expression and inducibility is a known phenomenon. The US FDA has noted that in vitro induction studies should be conducted using hepatocytes from at least three donors to account for this variability.[6]
-
Troubleshooting Steps:
-
Ensure you are using cryopreserved human hepatocytes from multiple donors (at least three is recommended by regulatory agencies).[6]
-
Characterize the basal CYP3A4 activity and the response to a known strong inducer (e.g., rifampicin) for each donor lot to establish a baseline and ensure the cells are responsive.
-
Analyze the data from each donor separately before pooling to understand the range of induction.
-
Issue 2: No significant CYP3A4 induction observed with this compound.
-
Possible Cause 1: The concentrations of this compound used in the assay may be too low.
-
Troubleshooting Steps:
-
Conduct a concentration-response experiment over a wide range of this compound concentrations.
-
Ensure that the concentrations tested are clinically relevant. The mean Cmax of this compound after a 250 mg dose is approximately 5.26 ng/mL (~0.00915 µM).[7]
-
Consider the high plasma protein binding of this compound and its active metabolite (>99%) when determining the effective unbound concentrations in your in vitro system.[5]
-
-
Possible Cause 2: The incubation time may be insufficient for maximal induction.
-
Troubleshooting Steps:
-
For mRNA analysis, a 48-hour treatment period is often suitable.
-
For enzyme activity assays, a 72-hour treatment is common practice.
-
Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for this compound-mediated CYP3A4 induction.
-
Issue 3: Discrepancy between mRNA induction and enzyme activity results.
-
Possible Cause: The magnitude of mRNA induction does not always directly correlate with the increase in enzyme activity. Measurement of CYP isoform mRNA levels can offer greater sensitivity in detecting induction.
-
Troubleshooting Steps:
-
According to FDA guidance, a fold change in mRNA levels is the primary method for evaluating CYP induction. A drug is considered an inducer if it increases mRNA expression in a concentration-dependent manner and the fold change is ≥ 2-fold at expected hepatic concentrations.[8]
-
If using enzyme activity as an endpoint, ensure the substrate concentration and incubation conditions are optimized for measuring CYP3A4 activity.
-
Be aware that this compound or its metabolites could potentially inhibit the enzyme activity assay, leading to an underestimation of induction. A direct inhibition assay should be performed.
-
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetic Interaction of this compound with Midazolam
| CYP3A4 Substrate | Parameter | % Change with this compound Co-administration |
| Midazolam | Mean Cmax | ↓ 34% |
| Midazolam | Mean AUC0-inf | ↓ 48% |
Data from a clinical drug-drug interaction study.[3]
Table 2: Qualitative Drug Interactions with this compound
| Enzyme | Substrate Examples | Potential Effect of this compound |
| CYP3A4 | Atorvastatin, Valproate | Decreased concentrations |
| CYP2B6 | Sertraline, Valproate | Decreased concentrations |
These interactions are noted, but quantitative clinical data on the extent of the interaction is limited.[2]
Experimental Protocols
Key Experiment: In Vitro Assessment of CYP3A4 Induction in Primary Human Hepatocytes
This protocol provides a general framework. Researchers should optimize concentrations and incubation times for their specific experimental setup.
1. Materials:
-
Cryopreserved primary human hepatocytes from at least three donors.
-
Hepatocyte culture medium.
-
Collagen-coated cell culture plates.
-
This compound (test compound).
-
Rifampicin (positive control for CYP3A4 induction).
-
Vehicle control (e.g., DMSO).
-
RNA isolation kit.
-
qRT-PCR reagents and primers for CYP3A4 and a housekeeping gene (e.g., GAPDH).
-
CYP3A4 probe substrate (e.g., midazolam or testosterone) and analytical standards for enzyme activity measurement (optional).
2. Methods:
-
Cell Culture:
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow cells to attach and form a monolayer (typically 24-48 hours).
-
-
Treatment:
-
Prepare a range of this compound concentrations in culture medium. A 7-point concentration curve is recommended.
-
Prepare a concentration range for the positive control, rifampicin (e.g., 0.1 to 20 µM).
-
Treat the cells with this compound, rifampicin, or vehicle control for 48 to 72 hours. Replace the medium with fresh compound daily.
-
-
Endpoint Analysis (mRNA Induction):
-
After the treatment period, lyse the cells and isolate total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of CYP3A4 mRNA using qRT-PCR, normalizing to the expression of a housekeeping gene.
-
Calculate the fold induction relative to the vehicle control.
-
-
Endpoint Analysis (Enzyme Activity - Optional):
-
After the treatment period, wash the cells and incubate them with a CYP3A4 probe substrate (e.g., midazolam) at a concentration close to its Km.
-
After a specified incubation time, collect the supernatant and analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS.
-
Calculate the enzyme activity and determine the fold induction relative to the vehicle control.
-
3. Data Analysis:
-
Plot the fold induction against the concentration of this compound.
-
If a clear dose-response is observed, determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal fold induction) values using a suitable nonlinear regression model.
Visualizations
Caption: Mechanism of this compound-mediated CYP3A4 Induction.
Caption: In Vitro CYP3A4 Induction Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for carcinoid syndrome diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solvobiotech.com [solvobiotech.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. fda.gov [fda.gov]
- 8. mRNA Levels vs. Enzyme Activity Levels: Which Should I Choose for Cytochrome P450 Induction Assays? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Optimizing Co-Administration of Telotristat Ethyl and Short-Acting Octreotide: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and troubleshooting experiments involving the co-administration of telotristat ethyl and short-acting octreotide. The following information, presented in a question-and-answer format, addresses specific issues to facilitate seamless and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and short-acting octreotide in the context of carcinoid syndrome?
A1: this compound is a prodrug of telotristat, which inhibits tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1] By blocking TPH, this compound reduces the production of peripheral serotonin.[1] Short-acting octreotide is a somatostatin analog that inhibits the release of serotonin and other bioactive amines from neuroendocrine tumors.[1][2] Their complementary mechanisms—one reducing production and the other blocking release—provide a dual approach to managing carcinoid syndrome symptoms.[2]
Q2: What is the critical consideration for the timing of co-administration of this compound and short-acting octreotide?
A2: Concurrent administration of short-acting octreotide can significantly decrease the systemic exposure of telotristat. Therefore, it is recommended that short-acting octreotide be administered at least 30 minutes after this compound to ensure optimal absorption and efficacy of this compound.[2][3]
Q3: What are the expected quantitative effects on pharmacokinetics and serotonin levels with this co-administration protocol?
A3: The co-administration of short-acting octreotide has a notable impact on the pharmacokinetics of telotristat. The following tables summarize key quantitative data from clinical studies.
Table 1: Pharmacokinetic Interaction of this compound and Short-Acting Octreotide [3][4]
| Pharmacokinetic Parameter | % Decrease with Co-administration |
| This compound Cmax | ~86% |
| This compound AUC | ~81% |
| Telotristat Cmax (Active Metabolite) | ~79% |
| Telotristat AUC (Active Metabolite) | ~68% |
Table 2: Efficacy of this compound in Reducing Urinary 5-HIAA (a Serotonin Metabolite) [3][5][6]
| Treatment Group | Mean Change in u5-HIAA from Baseline (mg/24h) | % of Patients with ≥30% Reduction in u5-HIAA |
| Placebo | +11.5 | 10% |
| This compound (250 mg t.i.d.) | -40.1 | 78% |
| This compound (500 mg t.i.d.) | -57.7 | 87% |
Troubleshooting Guide
Q4: My animal models are experiencing severe constipation. How should I address this?
A4: Constipation is a known potential side effect of this compound, as it effectively reduces serotonin, a key regulator of gut motility.[7]
-
Monitoring: Closely monitor animals for signs of constipation, such as reduced fecal output, abdominal bloating, or signs of distress.
-
Dose Adjustment: If constipation is observed, consider a dose reduction of this compound in a pilot study to determine the optimal therapeutic window that minimizes this effect while maintaining efficacy.
-
Supportive Care: Ensure adequate hydration of the animals. Stool softeners may be considered, but their potential interaction with the experimental drugs should be evaluated.
Q5: I am not observing the expected reduction in serotonin markers (e.g., urinary 5-HIAA) in my experiment. What could be the issue?
A5: Several factors could contribute to a lack of efficacy in reducing serotonin markers.
-
Incorrect Dosing Order: Confirm that short-acting octreotide is administered at least 30 minutes after this compound. Simultaneous administration significantly reduces telotristat absorption.[3]
-
Drug Formulation and Administration:
-
This compound: Ensure it is administered with food or a lipid-containing vehicle to enhance absorption.[3] For oral gavage in animal models, prepare a stable suspension.
-
Short-Acting Octreotide: Verify the correct subcutaneous injection technique to ensure proper delivery.
-
-
Animal Model Variability: The tumor take-rate and serotonin production of xenograft models can be variable. Ensure that baseline serotonin levels (e.g., from 24-hour urine collection) are significantly elevated before starting treatment and that tumor burden is comparable across experimental groups.[8]
-
Assay Sensitivity: Validate the sensitivity and accuracy of your 5-HIAA or serotonin detection assay.
Q6: I am observing unexpected animal mortality or significant weight loss. What are the potential causes?
A6: While this compound is generally well-tolerated, unexpected toxicity can occur in preclinical models.
-
Drug Interactions: Be aware of potential drug interactions. This compound can induce CYP3A4, potentially affecting the metabolism of other compounds.[2] Review all administered substances, including anesthetics and analgesics, for potential interactions.
-
Tumor Burden: High tumor burden in carcinoid syndrome models can lead to cachexia and other complications independent of the drug treatment.[9] Monitor tumor growth and overall animal health closely.
-
Gastrointestinal Effects: Severe, unmanaged constipation or diarrhea can lead to dehydration, malnutrition, and mortality. Implement the monitoring and supportive care strategies mentioned in Q4.
Experimental Protocols
Protocol 1: Induction of Carcinoid Syndrome in a Mouse Model using BON Cell Xenografts [8][10][11]
This protocol describes the establishment of a carcinoid syndrome model in immunocompromised mice, which is essential for testing the efficacy of this compound and octreotide.
-
Cell Culture: Culture human BON carcinoid cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium and F12K medium supplemented with 10% fetal bovine serum.
-
Cell Preparation: Harvest subconfluent cells using trypsin and resuspend them in a sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ cells per 200 µL.
-
Animal Model: Use 4-6 week old male athymic nude mice.
-
Surgical Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a small left subcostal flank incision and exteriorize the spleen.
-
Inject the 200 µL of BON cell suspension into the spleen using a 27-gauge needle.
-
Return the spleen to the abdominal cavity and close the incision with wound clips.
-
-
Tumor Growth and Symptom Development: Monitor the mice for tumor growth (liver metastases) and the development of carcinoid syndrome symptoms (e.g., diarrhea, weight loss) over several weeks. Serotonin levels can be monitored through 24-hour urine collection for 5-HIAA analysis.[8]
Protocol 2: Co-administration of this compound and Short-Acting Octreotide in a Carcinoid Syndrome Mouse Model
This protocol outlines the treatment phase for evaluating the drug combination.
-
Treatment Groups: Establish control (vehicle) and treatment groups with sufficient numbers of animals for statistical power.
-
Drug Preparation:
-
This compound: Prepare a suspension for oral gavage. The recommended clinical dose is 250 mg three times daily.[1] A starting dose for mice could be in the range of 100-300 mg/kg/day, administered in divided doses.
-
Short-Acting Octreotide: Dilute in sterile saline for subcutaneous injection. Clinical doses vary, but a starting point for mice could be in the range of 0.1-1 mg/kg/day, administered in 2-3 divided doses.
-
-
Administration Schedule:
-
Administer this compound via oral gavage. Providing it with a small amount of a lipid-based oral supplement can mimic the "with food" recommendation.
-
Administer short-acting octreotide via subcutaneous injection at least 30 minutes after the this compound administration.
-
-
Monitoring and Endpoints:
-
Monitor animal weight, food and water intake, and clinical signs daily.
-
Quantify diarrhea by assessing stool consistency and frequency.
-
Collect 24-hour urine samples at baseline and at the end of the study to measure 5-HIAA levels.
-
At the end of the study, collect blood for plasma serotonin analysis and harvest tumors and relevant tissues for histopathological examination.
-
Visualizations
Caption: Serotonin synthesis and signaling pathway with points of pharmacological intervention.
Caption: Experimental workflow for efficacy testing of co-administered this compound and octreotide.
References
- 1. This compound for carcinoid syndrome diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ncoda.org [ncoda.org]
- 8. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DEVELOPMENT AND CHARACTERIZATION OF A NOVEL IN VIVO MODEL OF CARCINOID SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. “A Growth Model of Neuroendocrine Tumor Surrogates and the Efficacy of a Novel Somatostatin-Receptor Guided Antibody-Drug Conjugate: Perspectives on Clinical Response?” - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting elevated gamma-glutamyl transferase levels in response to telotristat ethyl
This guide provides researchers, scientists, and drug development professionals with information to interpret and manage elevated gamma-glutamyl transferase (GGT) levels observed during treatment with telotristat ethyl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an oral prodrug that is converted in the body to its active metabolite, telotristat.[1][2][3] Telotristat is an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin from tryptophan.[2][3] In carcinoid syndrome, neuroendocrine tumors overproduce serotonin, leading to symptoms like severe diarrhea.[2][4] By inhibiting TPH, telotristat reduces the peripheral production of serotonin, thereby alleviating carcinoid syndrome diarrhea in patients who are inadequately controlled by somatostatin analog (SSA) therapy alone.[5][6][7] The active metabolite has a high molecular weight, which prevents it from crossing the blood-brain barrier, thus limiting its effects to the peripheral serotonin pathway.[1]
Q2: Is it common for patients on this compound to develop elevated GGT levels?
Yes, an increase in GGT is one of the more common adverse reactions reported in clinical trials of this compound.[2][5][8] These elevations are typically mild to moderate in severity and often asymptomatic.[4][7][9] In clinical studies, GGT elevations were observed more frequently in patients receiving this compound compared to placebo.[4][10]
Q3: What is the reported incidence of elevated liver enzymes with this compound in clinical trials?
Data from key clinical trials (TELESTAR and TELECAST) show a higher incidence of GGT and other liver enzyme elevations in the this compound arms compared to placebo. The elevations were generally transient and rarely led to treatment discontinuation.[4]
Table 1: Incidence of Elevated Hepatic Enzymes in this compound Clinical Trials
| Parameter | TELESTAR Trial (12 Weeks) | TELECAST Trial (Extended Therapy) |
| Treatment Arm | This compound 250 mg TID | This compound 500 mg TID |
| GGT Elevation | 9%[7] | 7-9%[7] |
| ALT Elevation | Not specified | Not specified |
| AST Elevation | <5%[11] | <5%[11] |
| ALP Elevation | <5%[11] | <5%[11] |
TID: three times a day; GGT: Gamma-Glutamyl Transferase; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; ALP: Alkaline Phosphatase.
Q4: What is the clinical significance of an elevated GGT level?
GGT is a sensitive enzyme found primarily in the liver and biliary tract.[12][13] Elevated GGT can be an early indicator of liver or bile duct injury.[12][14] However, it is not highly specific; elevated levels can also be caused by other factors, such as alcohol consumption or certain medications.[12][15][16] In the context of drug-induced liver injury (DILI), a marked GGT elevation, even without significant increases in other liver enzymes like ALT or AST, can be a sign of cholestatic or mixed-pattern injury.[12] An isolated GGT elevation is generally considered a poor indicator of significant liver injury on its own.[12]
Q5: How should researchers monitor liver function in subjects receiving this compound?
Regular monitoring of liver function tests (LFTs) is recommended. A baseline LFT panel should be obtained before initiating treatment. Monitoring should continue periodically throughout the experiment or clinical trial. The panel should include GGT, ALT, AST, alkaline phosphatase (ALP), and total bilirubin.
Q6: What steps should be taken if a subject develops elevated GGT levels?
If a subject develops elevated GGT, the following troubleshooting workflow should be considered:
-
Confirm the finding: Repeat the LFTs to verify the elevation.
-
Assess the complete LFT panel: Determine if the GGT elevation is isolated or accompanied by elevations in other liver enzymes (ALT, AST, ALP) or bilirubin.
-
Review concomitant medications: Investigate if other medications known to cause liver enzyme elevations are being used.
-
Evaluate other causes: Screen for other potential causes of liver injury, such as alcohol use, viral hepatitis, or non-alcoholic fatty liver disease.[13][15][16]
-
Consider dose modification or discontinuation: For mild, asymptomatic elevations, continued monitoring may be sufficient.[4] For more significant elevations, particularly if accompanied by increases in ALT/AST (e.g., above 5 times the upper limit of normal), temporary discontinuation of this compound should be considered until the abnormalities resolve or another cause is identified.[4] In one clinical trial, this compound was discontinued in a patient whose GGT levels increased approximately six-fold above baseline.[17]
Visual Guides and Workflows
Mechanism of Action of this compound
References
- 1. Spotlight on this compound for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telotristat Monograph for Professionals - Drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Telotristat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. xermelo.com [xermelo.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common Side Effects and Tips for Managing [healthline.com]
- 9. This compound, a Tryptophan Hydroxylase Inhibitor for the Treatment of Carcinoid Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. reference.medscape.com [reference.medscape.com]
- 12. droracle.ai [droracle.ai]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Liver function tests - Mayo Clinic [mayoclinic.org]
- 15. Assessing liver function and interpreting liver blood tests – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 16. droracle.ai [droracle.ai]
- 17. This compound in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting for food effects on telotristat ethyl absorption in pharmacokinetic studies
This technical support resource provides guidance for researchers, scientists, and drug development professionals on adjusting for food effects on telotristat ethyl absorption in pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the rationale for investigating the effect of food on this compound pharmacokinetics?
A1: Investigating the effect of food on the bioavailability of orally administered drugs like this compound is a critical step in clinical drug development. Food can alter a drug's absorption by delaying gastric emptying, changing gastrointestinal (GI) pH, stimulating bile flow, and increasing splanchnic blood flow. For this compound, a high-fat meal has been shown to significantly increase the systemic exposure to both the prodrug (this compound) and its active metabolite (telotristat). Understanding the magnitude of this food effect is essential for providing appropriate dosing recommendations to ensure optimal efficacy and safety.
Q2: What are the key pharmacokinetic parameters to consider when assessing the food effect on this compound?
A2: The primary pharmacokinetic parameters to evaluate in a food effect study are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the total drug exposure as measured by the area under the plasma concentration-time curve (AUC). These parameters provide insights into the rate and extent of drug absorption.
Q3: What is the clinical significance of the food effect observed with this compound?
A3: The administration of this compound with food, particularly a high-fat meal, leads to a significant increase in its absorption. This increased exposure is clinically relevant, and as a result, it is recommended that this compound be taken with food to enhance its absorption. This ensures that patients receive a therapeutic dose.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High inter-subject variability in PK parameters | The pharmacokinetic parameters for both this compound and its active metabolite, telotristat, are known to be highly variable, with a coefficient of variation of about 55%. | Ensure a sufficiently large and homogenous subject population in your study to obtain statistically meaningful results. Pre-study health screenings and adherence to a standardized diet and fluid intake can help minimize variability. |
| Unexpectedly low drug exposure in the fed state | The composition of the meal consumed can significantly impact absorption. A low-fat meal may not produce the same increase in absorption as the high-fat, high-calorie meal recommended in pivotal studies. | Standardize the meal administered in the fed arm of the study to be a high-fat, high-calorie meal as per regulatory guidance. Ensure subjects consume the entire meal within the specified timeframe. |
| Delayed Tmax in the fed state | Food, especially high-fat meals, can delay gastric emptying, leading to a longer time to reach peak plasma concentration. | This is an expected physiological effect. Ensure your blood sampling schedule is designed to capture the Cmax accurately in both the fed and fasted states, which may require extending the sampling duration for the fed arm. |
| Constipation reported as an adverse event | This compound reduces serotonin production, which can decrease bowel movement frequency. Constipation has been reported as a side effect. | Monitor subjects for signs and symptoms of constipation. If constipation develops, it should be managed appropriately. In a clinical setting, re-evaluation of the dosage or concomitant therapies may be necessary. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound and its active metabolite, telotristat, under fasted and fed conditions.
Table 1: Effect of a High-Fat Meal on Single-Dose Pharmacokinetics of this compound (500 mg) in Healthy Subjects
| Analyte | Parameter | Fasted | Fed (High-Fat Meal) | % Change |
| This compound | Cmax (ng/mL) | 4.4 | 9.3 | ↑ 112% |
| AUC0-inf (ng·hr/mL) | 6.23 | 22.7 | ↑ 264% | |
| Telotristat (Active Metabolite) | Cmax (ng/mL) | 610 | 900 | ↑ 47% |
| AUC0-inf (ng·hr/mL) | 2320 | 3000 | ↑ 30% |
Table 2: Pharmacokinetic Parameters of this compound and Telotristat Following Multiple Doses (500 mg three times daily) with Meals in Patients with Carcinoid Syndrome
| Analyte | Parameter | Value |
| This compound | Cmax (ng/mL) | ~7 |
| AUC0-6hr (ng·hr/mL) | ~22 | |
| Median Tmax (hours) | ~1 | |
| Telotristat (Active Metabolite) | Cmax (ng/mL) | ~900 |
| AUC0-6hr (ng·hr/mL) | ~3000 | |
| Median Tmax (hours) | ~2 |
Experimental Protocols
Protocol for a Food-Effect Bioavailability Study of this compound
This protocol is based on FDA guidance for food-effect bioavailability studies and the design of a clinical trial for this compound.
1. Study Design:
-
A randomized, balanced, open-label, single-dose, two-treatment, two-period, two-sequence crossover study is recommended.
2. Subject Population:
-
Healthy adult male and female subjects, aged 18 to 55 years, with a Body Mass Index (BMI) between 18.0 and 32.0 kg/m ².
-
Subjects should undergo a comprehensive health screening to ensure they meet the inclusion and exclusion criteria.
3. Treatment Arms:
-
Fasted Condition: A single oral dose of this compound (e.g., 500 mg) administered with 240 mL of water after an overnight fast of at least 10 hours.
-
Fed Condition: A single oral dose of this compound (e.g., 500 mg) administered with 240 mL of water 30 minutes after the start of a standardized high-fat, high-calorie meal.
4. High-Fat, High-Calorie Meal Composition:
-
The test meal should be high in fat (approximately 50% of total caloric content) and high in calories (approximately 800 to 1000 kcal).
-
A typical meal could consist of two eggs fried in butter, two strips of bacon, two slices of toast with butter, four ounces of hash brown potatoes, and eight ounces of whole milk.
5. Washout Period:
-
A washout period of at least 5 days should be implemented between the two treatment periods to ensure complete elimination of the drug from the system.
6. Blood Sampling Schedule:
-
Blood samples should be collected at pre-dose (0 hours) and at appropriate intervals post-dose to adequately characterize the plasma concentration-time profile of both this compound and its active metabolite, telotristat.
-
A suggested sampling schedule is: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
7. Bioanalytical Method:
-
A validated bioanalytical method, such as LC-MS/MS, should be used to quantify the concentrations of this compound and telotristat in plasma samples.
8. Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) should be calculated using non-compartmental methods.
-
The food effect is assessed by constructing a 90% confidence interval for the ratio of the geometric means of Cmax and AUC in the fed versus fasted state.
Visualizations
Caption: Experimental workflow for a food effect study of this compound.
Caption: Serotonin synthesis pathway and the mechanism of action of this compound.
Addressing variability in telotristat ethyl response in inbred mouse strains
This center provides guidance for researchers observing variability in the response to telotristat ethyl among different inbred mouse strains. The information is structured to help troubleshoot common issues and provide a deeper understanding of the potential underlying factors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a prodrug that is converted into its active form, telotristat.[1][2] Telotristat is an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.[1][3][4][5][6] By inhibiting TPH, telotristat reduces the production of peripheral serotonin.[4][6] It is primarily used to treat carcinoid syndrome diarrhea, which is caused by excess serotonin production from neuroendocrine tumors.[1][3][4]
Q2: We are seeing different levels of serotonin reduction in C57BL/6 and BALB/c mice treated with the same dose of this compound. Why might this be happening?
A2: Variability in drug response between inbred mouse strains is a known phenomenon and can be attributed to genetic differences that affect drug metabolism, distribution, and target interaction.[7][8][9] For this compound, the most likely sources of variability are differences in the activity of enzymes responsible for its activation and metabolism. Specifically, variations in carboxylesterases (which activate the prodrug) and cytochrome P450 enzymes (involved in the metabolism of the active form) are critical.[1][6][10]
Q3: How is this compound metabolized and how could this differ between mouse strains?
A3: this compound is a prodrug that is rapidly hydrolyzed by carboxylesterases (CES) into its active metabolite, telotristat.[1][2][6][10] Telotristat is then further metabolized. Mice have a large number of Ces genes, and their expression levels can vary significantly between tissues and strains.[11][12][13] For example, some strains may have naturally occurring deletions in certain Ces genes, which could impact the rate of prodrug activation.[14] Additionally, the expression and activity of cytochrome P450 enzymes, particularly the CYP3A subfamily which metabolizes many drugs, are known to differ between strains like C57BL/6 and BALB/c.[15][16][17]
Q4: Could differences in the drug's target, TPH1, account for the variable response?
A4: While less common than metabolic variations, it is possible that there are polymorphisms in the Tph1 gene between different inbred strains that could affect the binding affinity of telotristat. This would be a less frequent cause of variability compared to metabolic differences but remains a possibility.
Troubleshooting Guide
This guide addresses specific experimental issues and provides a logical workflow for diagnosing the cause of variability.
Problem: Sub-optimal or highly variable serotonin reduction after this compound administration.
Initial Checks:
-
Dosing and Administration: Verify the accuracy of dosing calculations, formulation stability, and consistency of administration (e.g., oral gavage technique).
-
Animal Health: Ensure all mice are healthy and free of underlying conditions that could affect drug metabolism or gut function.
-
Assay Variability: Confirm the reliability and reproducibility of your serotonin or 5-HIAA measurement assay.
dot
References
- 1. This compound | C27H26ClF3N6O3 | CID 25181577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xermelo.com [xermelo.com]
- 4. drugs.com [drugs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chapter 23 - Responses to Drugs [informatics.jax.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Carboxylesterases Are Uniquely Expressed among Tissues and Regulated by Nuclear Hormone Receptors in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural deletion of mouse carboxylesterases Ces1c/d/e impacts drug metabolism and metabolic syndrome development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Three Patterns of Cytochrome P450 Gene Expression during Liver Maturation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation of CYP3a expression and activity in mice models of type 1 and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis: Telotristat Ethyl vs. Parachlorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of telotristat ethyl and parachlorophenylalanine (PCPA), two inhibitors of serotonin biosynthesis. While both compounds target tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin production, their pharmacological profiles, clinical applications, and safety profiles differ significantly. This document synthesizes experimental data to facilitate informed decisions in research and drug development.
Mechanism of Action: Targeting Serotonin Synthesis
Serotonin (5-hydroxytryptamine, 5-HT) is synthesized from the amino acid L-tryptophan in a two-step enzymatic process. The initial and rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), catalyzed by tryptophan hydroxylase (TPH). Both this compound and PCPA function by inhibiting this critical enzyme.[1]
A key distinction lies in their ability to cross the blood-brain barrier (BBB). This compound, a pro-drug of telotristat, has a high molecular weight and does not readily cross the BBB, thereby primarily inhibiting peripheral TPH (TPH1).[2][3] This targeted action reduces systemic serotonin production without significantly affecting central nervous system (CNS) serotonin levels.[4] In contrast, PCPA readily crosses the BBB, leading to potent and widespread depletion of serotonin in both the periphery and the brain.[2][3] This lack of selectivity is responsible for significant CNS-related adverse effects associated with PCPA.[2]
References
Telotristat Ethyl: A Peripherally-Acting Tryptophan Hydroxylase Inhibitor with No Evidence of Blood-Brain Barrier Penetration
A comparative guide for researchers, scientists, and drug development professionals.
Executive Summary
Telotristat ethyl is a novel, orally administered inhibitor of TPH, the rate-limiting enzyme in serotonin biosynthesis. It is specifically designed to reduce peripheral serotonin production without affecting serotonin levels in the brain.[1] This peripheral selectivity is attributed to its high molecular weight and acidic moieties, which prevent it from crossing the blood-brain barrier.[2] In contrast, the comparator agent, parachlorophenylalanine (PCPA), readily crosses the BBB and has been shown to deplete brain serotonin, leading to centrally-mediated side effects.[3]
The lack of BBB penetration by this compound has been demonstrated in preclinical studies, including a quantitative whole-body autoradiography (QWBA) study in rats and a study measuring serotonin levels in the gut and brain of mice. The QWBA study, which utilized radiolabeled this compound, found no measurable radioactivity in the brains of the animals.[1][4] The study in mice showed that while this compound significantly reduced serotonin in the gastrointestinal tract, it had no effect on brain serotonin levels.[1]
This guide will delve into the available experimental data, present it in a comparative format, and provide an overview of the methodologies used in these pivotal preclinical studies.
Data Presentation: this compound vs. PCPA - Blood-Brain Barrier Penetration
The following table summarizes the key physicochemical properties and preclinical findings related to the BBB penetration of this compound and PCPA.
| Feature | This compound / Telotristat | Parachlorophenylalanine (PCPA) | Source(s) |
| Molecular Weight (Da) | 547 (Telotristat) | ~200 | [1] |
| BBB Penetration | No | Yes | [1][3] |
| Effect on Peripheral Serotonin | Significant Reduction | Significant Reduction | [1] |
| Effect on Brain Serotonin | No effect | Significant Reduction | [1][3] |
| Preclinical Evidence | - No measurable radioactivity in the brain in rat QWBA study. - No change in brain serotonin levels in mice. | - Readily crosses the BBB. - Depletes brain serotonin. | [1][3][4] |
| Brain-to-Plasma Ratio | Not reported; expected to be below the limit of quantification. | Reported to cross the BBB, but specific ratio data is variable depending on the study. | [1] |
Experimental Protocols
While detailed, proprietary experimental protocols from the preclinical studies on this compound are not publicly available, this section outlines the general methodologies employed based on the available literature.
Quantitative Whole-Body Autoradiography (QWBA) in Rats
This study aimed to determine the tissue distribution of this compound and its metabolites following oral administration.
-
Objective: To visualize and quantify the distribution of a radiolabeled compound in the whole animal body over time.
-
General Protocol:
-
Radiolabeling: this compound is chemically synthesized to incorporate a radioactive isotope, typically Carbon-14 (¹⁴C).
-
Animal Dosing: A single oral dose of ¹⁴C-telotristat etiprate is administered to rats.
-
Sample Collection: At predetermined time points after dosing, animals are euthanized, and their bodies are rapidly frozen in a mixture of hexane and solid carbon dioxide to prevent the redistribution of the radiolabeled compound.
-
Sectioning: The frozen animal carcass is embedded in a carboxymethylcellulose matrix and sectioned into thin slices (typically 20-40 µm) using a large-format cryomicrotome.
-
Imaging: The sections are mounted on adhesive tape and exposed to a phosphor imaging plate. The plate captures the radiation emitted from the ¹⁴C-labeled compound in the tissue sections.
-
Quantification: The imaging plate is scanned, and the resulting digital image is analyzed using specialized software. The intensity of the signal in different tissues is compared to a standard curve of known radioactivity to quantify the concentration of the radiolabeled compound and its metabolites in each tissue, including the brain.
-
-
Key Finding for this compound: There was no measurable radioactivity detected in the brain tissue at any of the time points examined, indicating a lack of penetration across the blood-brain barrier.[1][4]
Peripheral and Central Serotonin Level Measurement in Mice
This study, conducted by Margolis et al., aimed to assess the in vivo selectivity of this compound for peripheral TPH1.[1]
-
Objective: To determine the effect of oral telotristat etiprate administration on serotonin levels in the peripheral gastrointestinal tract versus the central nervous system.
-
General Protocol:
-
Animal Model: Mice are used as the experimental model.
-
Drug Administration: Telotristat etiprate is administered orally to the mice over a period of several days.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and tissue samples are collected from the jejunum (a part of the small intestine) and the brain.
-
Serotonin Quantification: The concentration of serotonin in the collected tissue samples is measured using a validated analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection or an enzyme-linked immunosorbent assay (ELISA).
-
-
Key Finding for this compound: Oral administration of telotristat etiprate led to a 95% depletion of serotonin in the jejunum, while having no effect on the serotonin levels in the brain or the myenteric plexus.[1]
Visualizations
Signaling Pathway of Serotonin Synthesis and Inhibition
Caption: Serotonin synthesis pathway and points of inhibition.
Experimental Workflow for Assessing BBB Penetration
Caption: Experimental workflows for BBB penetration assessment.
Conclusion
The available preclinical evidence provides a strong validation for the lack of blood-brain barrier penetration by this compound and its active metabolite, telotristat. The physicochemical properties of telotristat, particularly its high molecular weight, are consistent with its inability to cross the BBB. This is further substantiated by in vivo studies, including quantitative whole-body autoradiography in rats and direct measurement of serotonin levels in the brains of mice, both of which demonstrate the peripherally restricted action of this compound.
This targeted peripheral activity represents a significant advancement over older, non-selective TPH inhibitors like PCPA, which readily enter the CNS and can cause undesirable neurological side effects. For researchers and drug development professionals, the data on this compound's lack of BBB penetration underscores its refined mechanism of action and favorable safety profile for the treatment of peripherally driven serotonergic syndromes.
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. The brain slice method for studying drug distribution in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annualreports.com [annualreports.com]
- 4. The brain slice method for studying drug distribution in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Telotristat Ethyl and Other TPH Inhibitors on Serotonin Levels: A Guide for Researchers
This guide provides a comprehensive comparison of telotristat ethyl and other emerging tryptophan hydroxylase (TPH) inhibitors, focusing on their efficacy in modulating serotonin levels. Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical and preclinical data, details experimental methodologies, and visualizes key biological and experimental processes.
Introduction to Tryptophan Hydroxylase Inhibition
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter and peripheral hormone involved in a myriad of physiological functions.[1] Its synthesis is primarily regulated by the rate-limiting enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH1, predominantly found in the enterochromaffin cells of the gastrointestinal tract and the pineal gland, and TPH2, which is expressed in neuronal cells.[1] Dysregulation of peripheral serotonin is implicated in various pathologies, including carcinoid syndrome, irritable bowel syndrome, and pulmonary arterial hypertension. Consequently, inhibitors of TPH, particularly TPH1, represent a promising therapeutic strategy.
This compound (brand name Xermelo®) is a prodrug of the TPH inhibitor telotristat, and is the first and currently only FDA-approved therapy in this class for the treatment of carcinoid syndrome diarrhea.[2] This guide compares the effects of this compound on serotonin levels with other preclinical and clinical-stage TPH inhibitors.
Comparative Efficacy on Serotonin and 5-HIAA Levels
The following table summarizes the quantitative data on the reduction of serotonin or its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), by various TPH inhibitors. Urinary 5-HIAA is a common biomarker for whole-body serotonin production.
| Inhibitor | Development Stage | Model/Study | Dosage | Change in Serotonin/5-HIAA Levels | Reference(s) |
| This compound | Approved | Human (TELESTAR Phase 3 Trial) | 250 mg, three times daily | Mean reduction in urinary 5-HIAA of 40.1 mg/24h from baseline at week 12.[3][4] | [2][3][4] |
| Human (TELESTAR Phase 3 Trial) | 500 mg, three times daily | Mean reduction in urinary 5-HIAA of 57.7 mg/24h from baseline at week 12.[5] | [5] | ||
| Human (TELECAST Phase 3 Trial) | 250 mg, three times daily | Median treatment difference from placebo of -54.0% in urinary 5-HIAA at week 12.[6] | [6] | ||
| Human (TELECAST Phase 3 Trial) | 500 mg, three times daily | Median treatment difference from placebo of -89.7% in urinary 5-HIAA at week 12.[6] | [6] | ||
| Rodatristat Ethyl (RVT-1201) | Clinical (Phase 2) | Human (Healthy Volunteers) | 400 mg, twice daily | ~50% reduction in urinary 5-HIAA.[1] | [1] |
| Rat Model of PAH | Median effective dose | ~50% reduction in serotonin production.[1] | [1] | ||
| LP-533401 | Preclinical | Mouse (Ovariectomized) | 250 mg/kg/day | ~70% reduction in serum serotonin levels. | |
| Mouse | 30 mg/kg/day | Significant decrease in hepatic triglyceride accumulation, indicative of reduced peripheral serotonin. | |||
| TPT-001 | Preclinical | Rat (Sugen/Hypoxia Model of PAH) | Not specified | Reversed PAH and associated vascular remodeling by blocking the serotonin pathway. |
Signaling Pathway and Mechanism of Action
The synthesis of serotonin from the essential amino acid L-tryptophan is a two-step enzymatic process. Tryptophan hydroxylase (TPH) catalyzes the initial and rate-limiting step, the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). Aromatic L-amino acid decarboxylase (AADC) then rapidly converts 5-HTP to serotonin (5-HT). TPH inhibitors, such as telotristat, act by competitively binding to TPH, thereby blocking the synthesis of serotonin.
Experimental Protocols
Measurement of Urinary 5-HIAA
A common and robust method for assessing whole-body serotonin production is the measurement of its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in a 24-hour urine collection.
1. Patient Preparation:
-
For 72 hours prior to and during the urine collection period, patients should avoid serotonin-rich foods such as avocados, bananas, pineapples, plums, tomatoes, and walnuts.
-
A range of medications can interfere with 5-HIAA levels and should be discontinued if medically permissible. These include acetaminophen, certain cough syrups, levodopa, and MAO inhibitors.
2. 24-Hour Urine Collection:
-
The collection begins by emptying the bladder and discarding the first morning urine, noting the exact time.
-
All subsequent urine for the next 24 hours is collected in a provided container, which typically contains a preservative and should be kept refrigerated.
-
The collection is completed by voiding and adding the final urine sample at the same time the collection began on the previous day.
-
The total volume of the 24-hour collection is recorded.
3. Sample Analysis:
-
An aliquot of the well-mixed 24-hour urine sample is used for analysis.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable analytical methods.
In Vitro TPH1 Inhibition Assay (Fluorescence-based)
This protocol describes a high-throughput, fluorescence-based assay to screen for and characterize TPH1 inhibitors. The principle relies on the different fluorescent properties of the substrate (tryptophan) and the product (5-hydroxytryptophan).
1. Reagents and Materials:
-
Recombinant human TPH1 enzyme
-
TPH1 reaction buffer (e.g., 50 mM MES, pH 7.0)
-
L-tryptophan (substrate)
-
6-methyltetrahydropterin or tetrahydrobiopterin (BH4) (cofactor)
-
Ferrous ammonium sulfate
-
Catalase
-
Dithiothreitol (DTT)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well black plates
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ferrous ammonium sulfate, catalase, DTT, and the TPH1 enzyme.
-
Dispense the test inhibitor at various concentrations into the wells of the microplate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the TPH1 enzyme-containing reaction mixture to the wells.
-
Initiate the enzymatic reaction by adding the substrate (L-tryptophan) and cofactor (BH4).
-
Incubate the plate at a controlled temperature (e.g., 15°C to maintain TPH1 stability) for a set period (e.g., 2 hours).
-
Measure the fluorescence intensity at an excitation wavelength of approximately 300 nm and an emission wavelength of approximately 330 nm.
-
The rate of increase in fluorescence is proportional to the TPH1 activity.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Experimental Workflow
The evaluation of a novel TPH inhibitor typically follows a multi-stage process, from initial in vitro characterization to in vivo efficacy studies.
Conclusion
This compound has demonstrated significant efficacy in reducing peripheral serotonin production, as evidenced by substantial reductions in urinary 5-HIAA levels in large-scale clinical trials.[2] This has established TPH1 inhibition as a validated therapeutic approach for conditions characterized by serotonin overproduction. A pipeline of other TPH inhibitors, such as rodatristat ethyl and TPT-001, are in various stages of development, with preclinical data suggesting promising activity.[1] The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these and future TPH inhibitors. The strategic application of in vitro assays, cellular models, and in vivo studies is crucial for advancing novel candidates toward clinical application.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
A Comparative Analysis of Telotristat Ethyl and Somatostatin Analogs in the Management of Neuroendocrine Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of telotristat ethyl and somatostatin analogs (SSAs), two key therapeutic agents in the management of neuroendocrine tumors (NETs). The focus is on their respective mechanisms of action and their impact on tumor growth, supported by experimental data from clinical trials.
Introduction
Neuroendocrine tumors are a heterogeneous group of neoplasms that arise from neuroendocrine cells. A significant challenge in managing NETs is controlling tumor growth and the symptoms associated with hormonal hypersecretion, such as carcinoid syndrome. Somatostatin analogs have long been the cornerstone of therapy, primarily for symptom control and, as later established, for their antiproliferative effects.[1][2][3] this compound, a newer agent, targets a specific pathway involved in the pathophysiology of carcinoid syndrome and has also shown potential in influencing tumor growth.[4][5] This guide will delve into the distinct and overlapping roles of these agents in inhibiting NET progression.
Mechanism of Action
The fundamental difference between this compound and somatostatin analogs lies in their molecular targets and mechanisms of action.
This compound: This agent is a prodrug of telotristat, a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[6][7] In many NETs, particularly those associated with carcinoid syndrome, there is an overproduction of serotonin, which not only causes debilitating symptoms like diarrhea but may also contribute to tumor growth.[4][6][8] By blocking TPH, this compound reduces the peripheral production of serotonin.[6][7]
Somatostatin Analogs (e.g., Octreotide, Lanreotide): SSAs are synthetic versions of the natural hormone somatostatin.[3][9] Their antitumor effects are mediated through their binding to somatostatin receptors (SSTRs), which are highly expressed on the surface of many NET cells.[1][9] The activation of these G-protein coupled receptors triggers a cascade of intracellular events that inhibit cell growth and proliferation. The antitumor effects of SSAs are both direct and indirect:
-
Direct effects: Activation of SSTRs can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of protein phosphatases, ultimately resulting in cell cycle arrest and apoptosis.[1][10]
-
Indirect effects: SSAs can inhibit the secretion of various growth factors and hormones that promote tumor growth.[1][11] They also have anti-angiogenic properties, hindering the formation of new blood vessels that supply tumors.[1][11]
Signaling Pathways
The signaling pathways affected by this compound and somatostatin analogs are distinct, reflecting their different mechanisms.
Comparative Efficacy on Tumor Growth
Direct head-to-head clinical trials comparing the antiproliferative effects of this compound and somatostatin analogs are lacking. However, data from separate clinical studies provide insights into their respective efficacies.
| Study | Drug | Study Design | Key Findings on Tumor Growth |
| TELEACE [4][5] | This compound | Single-arm, pre/post chart review of 200 patients with advanced NETs and carcinoid syndrome receiving TE for ≥6 months. | Mean reduction in tumor size of 0.59 cm after initiating this compound (p=0.006). A longitudinal analysis showed an 8.5% reduction in tumor size from the pre- to post-treatment periods (p=0.045).[4][5] |
| PROMID [2] | Octreotide LAR | Phase III, randomized, placebo-controlled trial in patients with metastatic midgut NETs. | After 6 months of treatment, stable disease was observed in 67% of patients in the octreotide group versus 37% in the placebo group. Time to tumor progression was significantly longer with octreotide (14.3 months) compared to placebo (6 months).[2] |
| CLARINET [12] | Lanreotide | Phase III, randomized, placebo-controlled trial in patients with metastatic gastroenteropancreatic NETs. | Lanreotide was associated with a significant prolongation of progression-free survival compared to placebo. At 24 months, 65.1% of patients in the lanreotide group were progression-free, compared to 33.0% in the placebo group.[12] |
Experimental Protocols
Detailed methodologies from the key clinical trials are crucial for interpreting the data.
TELEACE Study (this compound)
-
Patient Population: Patients with advanced NETs and carcinoid syndrome who had received this compound for at least 6 months.
-
Tumor Assessment: Radiological scans (CT or MRI) were performed within 12 months before and after the initiation of this compound. Changes in the size of target lesions were measured.
-
Statistical Analysis: A linear regression model and a longitudinal analysis were used to assess changes in tumor size, controlling for background NET treatments.[4]
PROMID Study (Octreotide LAR)
-
Patient Population: Patients with well-differentiated, metastatic midgut NETs.
-
Tumor Assessment: Tumor status was assessed by CT or MRI at baseline and every 3 months. Tumor response was evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST).
-
Primary Endpoint: Time to tumor progression.
CLARINET Study (Lanreotide)
-
Patient Population: Patients with well-differentiated, non-functioning, metastatic gastroenteropancreatic NETs.
-
Tumor Assessment: Tumor progression was assessed by CT or MRI every 12 weeks for the first 48 weeks, and every 24 weeks thereafter, based on RECIST 1.0.
-
Primary Endpoint: Progression-free survival.
Experimental Workflow for Tumor Assessment in Clinical Trials
Conclusion
Somatostatin analogs are well-established as a foundational therapy for many patients with NETs, demonstrating a clear antiproliferative effect that leads to disease stabilization and prolonged progression-free survival.[2][12] Their mechanism of action is broad, targeting multiple pathways involved in tumor growth.
This compound, while primarily developed for symptom control in carcinoid syndrome, has shown promising preliminary evidence of an antitumor effect, potentially through the inhibition of serotonin-mediated growth pathways.[4][5][8] The TELEACE study suggests that this compound may lead to a reduction in tumor size in some patients.[4][5]
Currently, SSAs remain the standard of care for the initial management of well-differentiated NETs to control tumor growth. This compound is approved for the treatment of carcinoid syndrome diarrhea that is inadequately controlled by SSAs.[6] The potential direct antitumor role of this compound is an area of active investigation. Future studies, including head-to-head comparisons, are needed to fully elucidate the comparative efficacy of these agents on tumor growth and to define their optimal sequencing and combination in the management of neuroendocrine tumors.
References
- 1. The Expanding Role of Somatostatin Analogs in the Management of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of Somatostatin Analogs in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Antiproliferative Effects of this compound in Patients with Neuroendocrine Tumors: The TELEACE Real-World Chart Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative Effects of this compound in Patients with Neuroendocrine Tumors: The TELEACE Real-World Chart Review Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. youtube.com [youtube.com]
Reproducibility of Telotristat Ethyl's Effect on Reducing Bowel Movement Frequency: A Comparative Analysis
A Review of Clinical Trial Data for Telotristat Ethyl and its Alternatives in the Management of Carcinoid Syndrome Diarrhea
For researchers, scientists, and drug development professionals navigating the therapeutic landscape for carcinoid syndrome diarrhea, the reproducibility of a drug's effect is a cornerstone of its clinical value. This guide provides a detailed comparison of the evidence for this compound in reducing bowel movement frequency against the established standard of care, somatostatin analogs (SSAs), focusing on the quantitative data from pivotal clinical trials.
Executive Summary
This compound, an oral tryptophan hydroxylase inhibitor, has demonstrated a consistent and statistically significant effect in reducing the frequency of bowel movements in patients with carcinoid syndrome diarrhea inadequately controlled by somatostatin analogs. This effect has been reproduced across two pivotal Phase 3 clinical trials, TELESTAR and TELECAST. While somatostatin analogs, such as octreotide and lanreotide, are the first-line treatment and have shown efficacy in managing symptoms, the quantitative data on their direct impact on bowel movement frequency from their pivotal trials are less granular and often reported as responder rates rather than mean reductions. This guide will delve into the available data to provide a comparative overview.
Comparative Efficacy in Bowel Movement Frequency Reduction
The following table summarizes the key findings from clinical trials of this compound and somatostatin analogs, focusing on the reduction of daily bowel movement frequency.
| Treatment | Study | Baseline Mean Daily Bowel Movements | Mean Reduction from Baseline (per day) | Responder Rate |
| This compound 250 mg tid | TELESTAR [1][2] | ~5.2 - 6.1 | -1.7 | 44% (≥30% reduction for ≥50% of the study)[1][2] |
| This compound 500 mg tid | TELESTAR [1][2] | ~5.2 - 6.1 | -2.1 | 42% (≥30% reduction for ≥50% of the study)[1][2] |
| Placebo | TELESTAR [1][2] | ~5.2 - 6.1 | -0.9 | 20% (≥30% reduction for ≥50% of the study)[1][2] |
| This compound 250 mg tid | TELECAST [3][4] | ~2.2 - 2.8 | -0.45 | Sustained ≥30% improvement in 64% of patients (pooled with 500mg group)[5] |
| Placebo | TELECAST [4] | ~2.2 - 2.8 | +0.05 (increase) | Sustained ≥30% improvement in a smaller proportion compared to treatment[5] |
| Lanreotide Autogel 120 mg | ELECT [6][7][8][9] | Not explicitly stated in terms of mean daily bowel movements | Not reported as mean reduction per day. Significantly lower percentage of days with moderate/severe diarrhea vs. placebo (23.4% vs 35.8%)[6][9] | Higher probability of improvement in diarrhea burden compared to placebo[10] |
| Octreotide LAR | Multiple Studies | Variable | Significant decrease reported[11][12][13] | Up to 83% of patients show clinically significant improvement (>50% reduction or elimination)[13] |
Note: tid = three times a day; LAR = Long-Acting Release. Data for somatostatin analogs are drawn from a meta-analysis and various studies, which often use different endpoints than the this compound trials, making direct comparison challenging.
Experimental Protocols of Key Clinical Trials
This compound: TELESTAR and TELECAST Trials
The efficacy of this compound was primarily established in two Phase 3, multicenter, randomized, double-blind, placebo-controlled trials: TELESTAR and TELECAST.
-
Objective: To evaluate the efficacy and safety of this compound in patients with carcinoid syndrome diarrhea not adequately controlled by SSAs.
-
Patient Population: 135 adults with well-differentiated metastatic neuroendocrine tumors and carcinoid syndrome, experiencing an average of at least four bowel movements per day despite stable SSA therapy.[1]
-
Trial Design: A 12-week double-blind treatment period where patients were randomized (1:1:1) to receive placebo, this compound 250 mg, or this compound 500 mg, all administered orally three times daily, in addition to their baseline SSA therapy. This was followed by a 36-week open-label extension period.
-
Primary Endpoint: The change from baseline in the average number of daily bowel movements over the 12-week treatment period.[2]
TELECAST (NCT02063659) [3][14]
-
Objective: To assess the safety and efficacy of this compound in a broader population of patients with carcinoid syndrome, including those with fewer than four bowel movements per day.
-
Patient Population: 76 adults with well-differentiated metastatic neuroendocrine tumors and carcinoid syndrome who had symptoms despite SSA therapy (if on SSA) or had at least one symptom of carcinoid syndrome (if not on SSA).[3][14]
-
Trial Design: A 12-week double-blind treatment period with patients randomized (1:1:1) to placebo, this compound 250 mg, or this compound 500 mg three times daily, followed by a 36-week open-label extension.[14]
-
Primary Endpoints: Incidence of treatment-emergent adverse events and the percent change from baseline in 24-hour urinary 5-hydroxyindoleacetic acid (u5-HIAA) at week 12.[14]
Experimental Workflow for TELESTAR and TELECAST Trials
Workflow of the pivotal TELESTAR and TELECAST clinical trials.
Somatostatin Analogs: Representative Pivotal Trial (ELECT)
The ELECT trial for lanreotide provides insight into the study design for SSAs in this indication.
-
Objective: To evaluate the efficacy and safety of lanreotide Autogel/Depot for the control of carcinoid syndrome symptoms.
-
Patient Population: 115 adults with neuroendocrine tumors and a history of carcinoid syndrome, with or without prior SSA use.[15]
-
Trial Design: A 16-week, randomized, double-blind, placebo-controlled phase where patients received either lanreotide Autogel 120 mg or placebo every 4 weeks. Patients had access to short-acting octreotide as a rescue medication. This was followed by a 32-week open-label phase where all patients received lanreotide.
-
Primary Endpoint: The percentage of days requiring rescue short-acting octreotide.[15] Patient-reported outcomes on diarrhea and flushing frequency and severity were also collected daily.[6][9]
Signaling Pathway and Mechanism of Action
Carcinoid syndrome diarrhea is primarily driven by the overproduction of serotonin by neuroendocrine tumors.[16] this compound and somatostatin analogs target this pathway at different points.
-
This compound: This drug is a prodrug of an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin. By inhibiting TPH, this compound directly reduces the production of serotonin.
-
Somatostatin Analogs (Octreotide and Lanreotide): These drugs are synthetic versions of the natural hormone somatostatin. They bind to somatostatin receptors on neuroendocrine tumor cells, which inhibits the release of various hormones, including serotonin.[11]
Serotonin Synthesis and Release Pathway Targeted by this compound and Somatostatin Analogs
Mechanism of action of this compound and somatostatin analogs in reducing serotonin.
Conclusion
The available clinical trial data consistently demonstrate that this compound reproducibly reduces bowel movement frequency in patients with carcinoid syndrome diarrhea that is not adequately controlled with somatostatin analogs. The pivotal TELESTAR and TELECAST trials provide robust, quantitative evidence of this effect. Somatostatin analogs are the established first-line therapy and are effective in a significant proportion of patients; however, the reporting of their efficacy on bowel movement frequency in pivotal trials is less standardized, often focusing on responder rates and the need for rescue medication. For researchers and clinicians, this detailed comparison highlights the distinct and complementary roles these agents play in the management of carcinoid syndrome diarrhea.
References
- 1. onclive.com [onclive.com]
- 2. targetedonc.com [targetedonc.com]
- 3. This compound in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. england.nhs.uk [england.nhs.uk]
- 5. Time to Sustained Improvement in Bowel Movement Frequency with this compound: Analyses of Phase III Studies in Carcinoid Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patient‐Reported Symptom Control of Diarrhea and Flushing in Patients with Neuroendocrine Tumors Treated with Lanreotide Depot/Autogel: Results from a Randomized, Placebo‐Controlled, Double‐Blind and 32‐Week Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-Reported Symptom Control of Diarrhea and Flushing in Patients with Neuroendocrine Tumors Treated with Lanreotide Depot/Autogel: Results from a Randomized, Placebo-Controlled, Double-Blind and 32-Week Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LANREOTIDE THERAPY IN CARCINOID SYNDROME: PROSPECTIVE ANALYSIS OF PATIENT-REPORTED SYMPTOMS IN PATIENTS RESPONSIVE TO PRIOR OCTREOTIDE THERAPY AND PATIENTS NAÏVE TO SOMATOSTATIN ANALOGUE THERAPY IN THE ELECT PHASE 3 STUDY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. wjgnet.com [wjgnet.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EVALUATION OF LANREOTIDE DEPOT/AUTOGEL EFFICACY AND SAFETY AS A CARCINOID SYNDROME TREATMENT (ELECT): A RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED TRIAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evidence-Based Policy in Practice: Management of Carcinoid Syndrome Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Telotristat Ethyl 250mg vs. 500mg in Carcinoid Syndrome Diarrhea
For researchers and drug development professionals navigating the therapeutic landscape of carcinoid syndrome, understanding the dose-dependent efficacy and safety of targeted therapies is paramount. This guide provides a comprehensive head-to-head comparison of telotristat ethyl at 250mg and 500mg dosages, administered three times daily (tid), based on pivotal clinical trial data. This compound, an inhibitor of tryptophan hydroxylase, targets the overproduction of serotonin, a key driver of carcinoid syndrome diarrhea.[1][2][3][4][5]
Efficacy Data: A Quantitative Comparison
The primary evidence for comparing the 250mg and 500mg dosages of this compound comes from the Phase III clinical trials, TELESTAR and TELECAST.[6][7] These multicenter, randomized, placebo-controlled trials evaluated the efficacy and safety of this compound in patients with carcinoid syndrome diarrhea not adequately controlled by somatostatin analogs (SSAs).[7]
Key Efficacy Endpoints from the TELESTAR Trial
The TELESTAR trial enrolled patients with a baseline of four or more bowel movements per day.[8][9][10] The primary endpoint was the change from baseline in the average daily frequency of bowel movements over a 12-week double-blind treatment period.[8][11]
| Efficacy Measure | Placebo | This compound 250mg tid | This compound 500mg tid |
| Mean Reduction in Daily Bowel Movement Frequency (at week 12) | -0.9 movements[9][10] | -1.7 movements[9][10] | -2.1 movements[9][10] |
| Percentage Reduction in Bowel Movement Frequency (at week 12) | 17%[12] | 29%[12] | 35%[12] |
| Responder Rate (≥30% reduction in BM frequency for ≥50% of the study) | 20%[9][12] | 44%[9][12] | 42%[9][12] |
| Reduction in Urinary 5-HIAA (u5-HIAA) from Baseline (mg/24h at week 12) | +11.5[9] | -40.1[9] | -57.7[9] |
| Median Treatment Difference in u5-HIAA from Placebo (mg/24h at week 12) | N/A | -30.1 (p < 0.001)[9][12] | -33.8 (p < 0.001)[9][12] |
Key Efficacy Endpoints from the TELECAST Trial
The TELECAST trial was a companion study to TELESTAR, enrolling patients with less frequent diarrhea (<4 bowel movements per day) but other symptoms of carcinoid syndrome.[6][13][14] The primary efficacy endpoint in this trial was the percent change from baseline in 24-hour urinary 5-hydroxyindoleacetic acid (u5-HIAA) at week 12.[6][13][15][16]
| Efficacy Measure | Placebo | This compound 250mg tid | This compound 500mg tid |
| Median Treatment Difference in u5-HIAA from Placebo (at week 12) | N/A | -54.0% (p < 0.001)[6][13][15][16] | -89.7% (p < 0.001)[6][13][15][16] |
Safety and Tolerability Profile
Both the TELESTAR and TELECAST trials provided comprehensive safety data for the 250mg and 500mg dosages of this compound.[6][7]
Adverse Events in the TELESTAR Trial (12-Week Double-Blind Period)
| Adverse Event | Placebo (n=45) | This compound 250mg tid (n=45) | This compound 500mg tid (n=45) |
| Any Treatment-Emergent AE (TEAE) | 87%[12] | 82%[12] | 93%[12] |
| Nausea | 11.1%[9] | 13.3%[9] | 31.1%[9] |
| Depression | 6.7%[12] | 4.4%[12] | 18%[12] |
| Treatment Discontinuation due to AEs | 13%[12] | 7%[12] | 7%[12] |
Serious Adverse Events in the TELECAST Trial (12-Week Double-Blind Period)
| Group | Number of Patients with Serious Adverse Events |
| Placebo (n=26) | 5 (19.2%)[6] |
| This compound 250mg tid (n=25) | 1 (4.0%)[6] |
| This compound 500mg tid (n=25) | 3 (12.0%)[6] |
Experimental Protocols
TELESTAR and TELECAST Study Design
The pivotal Phase III trials, TELESTAR and TELECAST, shared a similar design.[7] They were multicenter, randomized, double-blind, placebo-controlled studies.[7][9]
Patient Population: Eligible participants were adults (≥18 years) with a histopathologically confirmed diagnosis of a well-differentiated metastatic neuroendocrine tumor and a documented history of carcinoid syndrome.[9] All patients were on a stable dose of SSA therapy for at least three months prior to enrollment.[9] The key difference in the patient population was that TELESTAR enrolled patients with four or more bowel movements per day, while TELECAST included patients with fewer than four bowel movements per day who had other carcinoid syndrome symptoms.[6][13][14]
Randomization and Treatment: Patients were randomized in a 1:1:1 ratio to receive either placebo, this compound 250mg, or this compound 500mg, administered orally three times a day for a 12-week double-blind treatment period.[7][9] This was followed by a 36-week open-label extension period where patients could receive this compound.[6][7]
Primary Endpoints:
-
TELESTAR: The primary endpoint was the mean change from baseline in the number of daily bowel movements over the 12-week double-blind treatment period.[8]
-
TELECAST: The primary safety and efficacy endpoints were the incidence of treatment-emergent adverse events (TEAEs) and the percent change from baseline in 24-hour u5-HIAA at week 12.[6][13][15][16]
Key Assessments:
-
Bowel Movement Frequency: Recorded daily by patients in a diary.
-
Urinary 5-HIAA: Measured from 24-hour urine collections at baseline and subsequent study visits.
-
Safety Assessments: Monitored through the recording of adverse events, clinical laboratory tests, vital signs, and physical examinations.
Visualizing the Science
This compound Mechanism of Action
This compound is a prodrug that is converted to its active metabolite, telotristat.[2] Telotristat inhibits tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[2][5] This leads to a reduction in peripheral serotonin production, thereby alleviating the symptoms of carcinoid syndrome diarrhea.[2]
References
- 1. xermelo.com [xermelo.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound (Xermelo): Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on this compound for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CADTH Canadian Drug Expert Committee Recommendation: this compound (Xermelo — Ipsen Biopharmaceuticals Canada Inc) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. carcinoid.org [carcinoid.org]
- 11. xermelo.com [xermelo.com]
- 12. onclive.com [onclive.com]
- 13. This compound in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. erc.bioscientifica.com [erc.bioscientifica.com]
- 15. researchgate.net [researchgate.net]
- 16. files.core.ac.uk [files.core.ac.uk]
Independent Verification of Telotristat Ethyl's Antiproliferative Effects In Vitro: A Comparative Guide
This guide provides an objective comparison of the in vitro antiproliferative effects of telotristat ethyl with alternative therapies used in the context of neuroendocrine tumors (NETs). The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of the compound's performance. This document summarizes available experimental data, details relevant methodologies, and visualizes key signaling pathways.
Executive Summary
This compound, a tryptophan hydroxylase (TPH) inhibitor, has demonstrated antiproliferative properties in various cancer cell lines, including those derived from neuroendocrine tumors. Its mechanism of action, centered on the reduction of serotonin synthesis, presents a targeted approach to potentially mitigating tumor growth. In vitro studies suggest that this compound exhibits these effects in the micromolar range in NET cell lines.
Comparatively, the antiproliferative effects of somatostatin analogs, such as octreotide and lanreotide, in vitro are a subject of ongoing investigation, with some studies indicating efficacy only at high concentrations and others suggesting resistance in certain NET cell lines. In contrast, the mTOR inhibitor everolimus has shown potent antiproliferative activity in the nanomolar range in the same cell lines.
This guide aims to provide a clear, data-driven comparison to aid in the evaluation of this compound's potential as an antiproliferative agent.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the antiproliferative effects of this compound and its alternatives on various neuroendocrine tumor cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including treatment duration and specific assay protocols.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Assay | Treatment Duration | IC50 | Citation |
| BON-1 (Pancreatic NET) | MTT | 72 hours | µM range | [1] |
| QGP-1 (Pancreatic NET) | MTT | 72 hours | µM range | [1] |
| HROC57 (Gastrointestinal NET) | MTT | 72 hours | µM range | [1] |
Note: One study indicated that this compound did not affect the proliferation of BON-1 and QGP-1 cells, although it did reduce serotonin production[2].
Table 2: Antiproliferative Activity of Somatostatin Analogs (Octreotide & Lanreotide)
| Drug | Cell Line | Assay | Treatment Duration | IC50/Effect | Citation |
| Octreotide | BON-1, QGP-1 | Viability/Proliferation | 96 hours | No significant inhibition | [3][4] |
| Lanreotide | BON-1 | Cell Counting | 72 hours | No significant inhibition (slight stimulation observed) | [5] |
| Lanreotide | QGP-1 | Cell Counting | 72 hours | No significant inhibition | [5] |
Note: The in vitro antiproliferative effects of somatostatin analogs on these cell lines are debated, with some studies suggesting resistance[3][4][5].
Table 3: Antiproliferative Activity of Everolimus (mTOR Inhibitor)
| Cell Line | Assay | Treatment Duration | IC50 | Citation |
| BON-1 | Not specified | 7 days | 1 nM | [6] |
| QGP-1 | Not specified | 7 days | 4 nM | [6] |
| BON-1 | Not specified | Not specified | 1 nM | [7] |
| QGP-1 | Not specified | Not specified | 5 nM | [7] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Neuroendocrine tumor cell lines (e.g., BON-1, QGP-1, HROC57)
-
Complete culture medium
-
96-well plates
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed adherent neuroendocrine tumor cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound or alternative drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value, which is the concentration of the drug that inhibits cell viability by 50%.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control neuroendocrine tumor cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Effect of the Tryptophan Hydroxylase Inhibitor Telotristat on Growth and Serotonin Secretion in 2D and 3D Cultured Pancreatic Neuroendocrine Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Long-term acquired everolimus resistance in pancreatic neuroendocrine tumours can be overcome with novel PI3K-AKT-mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.eur.nl [pure.eur.nl]
Safety Operating Guide
Personal protective equipment for handling Telotristat Ethyl
Essential Safety and Handling Guide for Telotristat Ethyl
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling of this compound. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize exposure risk. This compound is a pharmaceutically active ingredient and should be handled only by personnel trained and familiar with handling potent compounds[1].
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against chemical exposure. The following equipment is mandatory when handling this compound.
| Protection Area | Equipment Specification | Source Recommendation |
| Eye/Face | Chemical safety goggles or appropriate safety glasses. | Recommended by multiple safety data sheets to prevent eye contact[1][2]. |
| Hand | Chemical-resistant rubber gloves. | Standard practice to prevent skin contact. Gloves should be inspected before use and hands washed thoroughly after handling[1][2]. |
| Respiratory | NIOSH/MSHA-approved respirator. | Required, especially when the formation of dust or aerosols is possible. Use should be based on a risk assessment[1][2]. |
| Body | Appropriate protective clothing or lab coat. | Necessary to protect skin from potential irritation[1][2]. |
Operational Plan: Safe Handling and Storage
Engineering controls and proper procedures are critical for safely managing this compound in a laboratory setting.
Engineering Controls:
-
Ventilation: All handling of this compound that may generate dust or aerosols should be performed in a chemical fume hood[2][3]. The laboratory should be equipped with a safety shower and an eye wash station[2].
-
Ignition Sources: Keep the compound away from heat and sources of ignition[2].
Handling Procedures:
-
Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing[1][2].
-
Avoid Inhalation: Do not breathe dust, vapors, or mists. Avoid the formation of dust and aerosols[2].
-
Hygiene: Wash hands thoroughly after handling the material[2].
-
Exposure: Avoid prolonged or repeated exposure[2].
Storage:
-
Store the compound in a cool, well-ventilated area in a tightly closed container[4].
Emergency and Disposal Plans
Accidental Release and Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Step-by-Step Spill Cleanup:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area[2].
-
Ventilate: Ensure the area is adequately ventilated[2].
-
Wear PPE: Before addressing the spill, don the full recommended PPE, including respiratory protection (self-contained breathing apparatus for large spills) and protective clothing[1][2].
-
Containment: Cover the spillage with a suitable absorbent material[2]. For powder spills, use damp absorbent pads to avoid generating dust[5].
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal[2][6].
-
Decontamination: Clean the spill area thoroughly with soap and water[6].
-
Waste: Hold all contaminated materials for appropriate disposal as hazardous waste[2]. Do not let the product enter drains [2].
First Aid Measures
Immediate first aid can significantly mitigate the effects of accidental exposure.
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention[1][2].
-
After Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention[1][2].
-
After Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Seek immediate medical attention[1][2].
-
After Swallowing: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention[1][2].
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and adhere to regulations.
-
Chemical Waste: Transfer the material to a suitable, sealed container and arrange for collection by a specialized professional waste disposal company[2].
-
Contaminated Packaging: Dispose of contaminated packaging and materials (e.g., absorbent pads, gloves) as hazardous or toxic waste in accordance with national and local regulations[2][4].
Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe management of this compound from initial preparation through final disposal.
Caption: Safe Handling and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
